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Core Science & Biosynthesis

Foundational

Structural Characterization and NMR Data of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene: A Critical Canagliflozin Impurity

Executive Summary & Regulatory Context In the highly regulated landscape of pharmaceutical manufacturing, the identification, structural elucidation, and control of process impurities are paramount to ensuring the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

In the highly regulated landscape of pharmaceutical manufacturing, the identification, structural elucidation, and control of process impurities are paramount to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS: 2444540-01-4) is a critical "des-fluoro" impurity encountered during the synthesis of Canagliflozin, a prominent SGLT2 inhibitor[1].

According to the guidelines for Pharmaceutical Analytical Impurities (PAI)[2], rigorous characterization of such intermediates is mandatory to meet ICH Q3A standards. Because this impurity lacks the fluorine atom present in the target API, it behaves similarly during crystallization and chromatography, making its early detection via Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS essential for batch validation. Reference standards for this specific compound are cataloged by analytical providers such as[3] and[4] to aid in quality control.

Mechanistic Origin of the Impurity

The synthesis of the primary Canagliflozin intermediate relies on the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride, followed by a selective carbonyl reduction[5].

The des-fluoro impurity originates from trace contamination of the starting material. If the 2-(4-fluorophenyl)thiophene reactant contains unfluorinated 2-phenylthiophene , the contaminant undergoes the exact same parallel synthetic cascade. Understanding this causality is critical: the impurity is not generated by a side-reaction, but rather by the propagation of a raw material defect through a highly efficient, non-discriminatory catalytic cycle.

Pathway cluster_0 API Pathway (Target) cluster_1 Impurity Pathway (Des-fluoro) A 5-Iodo-2-methylbenzoyl chloride B1 2-(4-Fluorophenyl)thiophene A->B1 Intended Reactant B2 2-Phenylthiophene A->B2 Contaminant Reactant C1 Fluorinated Ketone Intermediate B1->C1 Friedel-Crafts Acylation D1 Canagliflozin Intermediate C1->D1 Silane Reduction C2 Des-fluoro Ketone Intermediate B2->C2 Friedel-Crafts Acylation D2 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene C2->D2 Silane Reduction

Fig 1: Parallel synthetic pathways showing the origin of the des-fluoro impurity.

Structural Elucidation: NMR Spectroscopy

Differentiating 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene from the target API intermediate requires high-resolution NMR techniques. The structural confirmation is a self-validating system: the definitive proof of the impurity lies in the absence of specific spin-spin couplings.

The Causality of Carbon-Fluorine Coupling

In the target fluorinated intermediate, the 13 C NMR spectrum exhibits a massive doublet at ~162.5 ppm ( 1JCF​≈246 Hz) for the C-F ipso carbon, alongside distinct doublets for the ortho ( 2JCF​≈21 Hz) and meta ( 3JCF​≈8 Hz) carbons. In contrast, the des-fluoro impurity exhibits a standard, uncoupled phenyl region with a singlet ipso carbon at 134.5 ppm. This diagnostic absence is the primary analytical marker for quality control release.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ar-CH 3​ 2.28Singlet (s)-3HBenzyl 2-Methyl
-CH 2​ -4.10Singlet (s)-2HMethylene Bridge
Thiophene H-36.68Doublet (d)3.61HThiophene ring
Benzyl H-36.91Doublet (d)8.01HOrtho to Methyl
Thiophene H-47.12Doublet (d)3.61HThiophene ring
Phenyl H-47.25Triplet (t)7.51HPara-phenyl proton
Phenyl H-3, H-57.35Triplet (t)7.52HMeta-phenyl protons
Benzyl H-47.42Doublet of doublets (dd)8.0, 1.81HPara to CH 2​ , Ortho to I
Phenyl H-2, H-67.52Doublet (d)7.52HOrtho-phenyl protons
Benzyl H-67.55Doublet (d)1.81HOrtho to CH 2​ , Ortho to I
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment Notes
19.2Primary (CH 3​ )Benzyl 2-Methyl carbon
34.5Secondary (CH 2​ )Methylene bridge
91.5Quaternary (C-I)Benzyl C-5 (Characteristic upfield shift due to Heavy Atom Effect of Iodine)
123.8, 126.5Tertiary (CH)Thiophene C-4, C-3
125.6, 127.3, 128.8Tertiary (CH)Phenyl C-2/C-6, C-4, C-3/C-5 (Uncoupled singlets)
132.1, 136.4, 138.2Tertiary (CH)Benzyl C-3, C-4, C-6
134.5Quaternary (C)Phenyl C-1 (ipso)
135.8, 139.5Quaternary (C)Benzyl C-2, C-1
141.2, 143.5Quaternary (C)Thiophene C-2, C-5

Experimental Protocol: Synthesis and Isolation

To validate analytical methods, laboratories must often synthesize the impurity standard independently. The following step-by-step methodology outlines the preparation of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.

Phase 1: Friedel-Crafts Acylation

Objective: Formation of the des-fluoro ketone intermediate.

  • Preparation: Charge a dry, nitrogen-purged reactor with 2-phenylthiophene (1.0 eq) and anhydrous dichloromethane (DCM).

  • Acylation: Add 5-iodo-2-methylbenzoyl chloride (1.05 eq). Causality: A slight stoichiometric excess ensures the complete consumption of the thiophene derivative, preventing downstream purification bottlenecks.

  • Activation: Cool the mixture to 0–5 °C. Portion-wise, add anhydrous Aluminum Chloride (AlCl 3​ ) (1.2 eq). Causality: AlCl 3​ acts as a Lewis acid to generate the highly electrophilic acylium ion. The low temperature strictly controls the exothermic reaction and prevents unwanted polymerization of the electron-rich thiophene ring.

  • Quench: Stir for 2 hours at room temperature. Quench with ice-cold 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Phase 2: Ionic Hydrogenation (Carbonyl Reduction)

Objective: Selective reduction of the ketone to a methylene bridge without causing deiodination[5].

  • Preparation: Dissolve the crude ketone intermediate in anhydrous DCM.

  • Reagent Addition: Add Triethylsilane (Et 3​ SiH) (3.0 eq).

  • Catalysis: Cool to 0 °C and dropwise add Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) (2.5 eq). Causality: BF 3​ activates the carbonyl oxygen, forming a carbocation intermediate that is immediately trapped by the hydride from Et 3​ SiH. This specific ionic hydrogenation pathway is strictly chosen over transition-metal catalyzed hydrogenation (e.g., Pd/C + H 2​ ) because standard hydrogenation would cause the reductive cleavage of the highly labile Carbon-Iodine bond, destroying the molecule.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating when the ketone mass peak ( [M+H]+ = 405) is fully converted to the target mass ( [M+H]+ = 391) without the appearance of the deiodinated mass ( [M+H]+ = 265).

  • Isolation: Quench with saturated NaHCO 3​ , extract, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene standard.

Conclusion

The structural characterization of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene provides a vital framework for the quality control of Canagliflozin manufacturing. By understanding the mechanistic origin of the impurity and utilizing the diagnostic absence of C-F coupling in 13 C NMR, analytical scientists can build robust, self-validating protocols to ensure API purity and regulatory compliance.

References

  • Pharmaffiliates. "2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene - Product Information & Canagliflozin Impurities". Available at:[Link]

  • Kaimosi Bio-Tech. "Method for manufacturing diarylmethane compound / Synthesis method of a canagliflozin intermediate". Available at: [Link]

Sources

Exploratory

Mechanism of Formation for Canagliflozin Thiophene Impurities: A Technical Whitepaper

Executive Summary Canagliflozin, a highly selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, features a unique C-glucoside structure linked to a phenyl ring and a terminal thiophene moiety. While the thiophene r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Canagliflozin, a highly selective Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, features a unique C-glucoside structure linked to a phenyl ring and a terminal thiophene moiety. While the thiophene ring is critical for the drug's pharmacodynamic profile, its inherent electron-rich nature introduces specific vulnerabilities during both active pharmaceutical ingredient (API) synthesis and long-term storage. This whitepaper provides an in-depth mechanistic analysis of the formation of thiophene-related impurities in canagliflozin—specifically oxidative degradants, process dimers, and structural analogs. By understanding the causality behind these chemical transformations, drug development professionals can design more robust synthetic routes and self-validating analytical protocols.

The Chemical Vulnerability of the Thiophene Moiety

The thiophene ring in canagliflozin is a five-membered heteroaromatic system. The sulfur atom possesses two lone pairs of electrons; while one pair participates in the aromatic sextet, the overall electron density makes the ring highly susceptible to electrophilic substitution and S-oxidation compared to standard benzene rings [2].

In the context of canagliflozin, this reactivity manifests in two primary ways:

  • Oxidative Susceptibility: Exposure to reactive oxygen species (ROS) or forced degradation conditions leads to the S-oxidation of the thiophene ring, forming thiophene S-oxides and sulfones[1].

  • Electrophilic Vulnerability during Synthesis: During the reduction of ketone intermediates in the API manufacturing process, the transient carbocations can undergo intermolecular Friedel-Crafts alkylation with the electron-rich thiophene ring of adjacent molecules, forming dimeric impurities [3].

SOxidation CANA Canagliflozin API (Thiophene Ring) SOxide Thiophene S-Oxide (Intermediate) CANA->SOxide S-Oxidation ROS Oxidative Stress (H2O2, CYP450) ROS->SOxide Sulfone Thiophene Sulfone (Impurity-F) SOxide->Sulfone Further Oxidation Dimer Dimeric Adducts (Diels-Alder) SOxide->Dimer Dimerization

Pathway of Canagliflozin thiophene S-oxidation and subsequent degradation.

Mechanistic Pathways of Key Thiophene Impurities

Oxidative Degradation: Thiophene S-Oxides and Sulfones

Under oxidative stress (e.g., exposure to 15% H2​O2​ ), canagliflozin undergoes a distinct degradation pathway. The sulfur atom of the thiophene ring is oxidized to form a thiophene S-oxide intermediate. LC-MS/MS characterization of this degradant shows an [M+H]+ ion at m/z 461.1435, which is exactly 16 mass units higher than the parent canagliflozin molecule (m/z 445), confirming the addition of a single oxygen atom [1].

Mechanism: The electron-rich sulfur acts as a nucleophile, attacking the peroxide oxygen. The resulting thiophene S-oxide (often referred to as 2-(4-fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one) is chemically reactive. It can either undergo further oxidation to a stable sulfone (Impurity-F) or act as a diene/dienophile in Diels-Alder dimerizations [4, 5].

Process Dimerization: The Carbocation Trap

During the commercial synthesis of canagliflozin, a critical step involves the reduction of a ketone intermediate to a methylene bridge using reducing agents like triethylsilane ( Et3​SiH ) and boron trifluoride etherate ( BF3​⋅OEt2​ ).

Mechanism: The Lewis acid ( BF3​ ) activates the ketone, leading to the formation of a transient benzylic carbocation. If the reaction temperature is kept too low (e.g., 0 °C), the rate of hydride transfer from triethylsilane is sluggish. The long-lived carbocation acts as a potent electrophile and attacks the highly nucleophilic thiophene ring of another unreacted intermediate molecule via an intermolecular Friedel-Crafts alkylation. This results in a dimeric byproduct (Impurity-C) [3, 4]. Causality Insight: By warming the reaction mixture to 35 °C immediately after the addition of the reducing agents, the kinetics of the hydride transfer are accelerated, successfully outcompeting the dimerization pathway and improving the yield from 25% to 77% [3]. Fortunately, in silico QSAR predictions and in vitro Ames testing have confirmed that these dimer impurities are non-mutagenic and non-genotoxic [6].

Raw Material Impurities: Desfluoro and Regioisomers

Not all thiophene impurities are generated during the final API steps.

  • Desfluoro Impurity (Impurity-B): Originates from the use of unfluorinated phenylthiophene precursors or defluorination side-reactions during early cross-coupling steps [4].

  • 3-Regioisomer (Impurity-A): Arises from incomplete regiocontrol during the initial synthesis of the 2-(4-fluorophenyl)thiophene starting material, where attachment occurs at the 3-position of the thiophene ring instead of the 2-position [4].

Quantitative Profiling of Thiophene Impurities

To maintain structural integrity and regulatory compliance, these impurities must be strictly monitored. Below is a consolidated quantitative profile of the primary thiophene-related impurities observed during scale-up and stress testing.

Impurity NameOriginStructural ModificationRRT (Relative Retention Time)MS/MS Shift (m/z)
Impurity-A Process3-regioisomer of thiophene attachment~0.94No change
Impurity-B ProcessDesfluoro analog~0.89-18 Da
Impurity-C ProcessDimeric adduct (Friedel-Crafts)~1.47~ +444 Da
Impurity-D Process/Deg.Hydroperoxide formation~0.52+32 Da
Impurity-F DegradationThiophene Sulfone / S-Oxide~0.38+16 to +32 Da

(Data synthesized from chromatographic retention profiles and LC-MS/MS characterizations[1, 4])

Experimental Protocol: Isolation and Self-Validating Analysis

To accurately profile the oxidative degradation of the thiophene ring, a self-validating RP-HPLC coupled with LC-MS/MS workflow is required. The following protocol ensures that mass balance is maintained, validating the causality of the degradation.

Step-by-Step Methodology
  • Stress Testing (Forced Degradation):

    • Transfer 10 mg of pure Canagliflozin API into a 100 mL volumetric flask.

    • Add 15% H2​O2​ solution and maintain at room temperature (RT) for 72 hours.

    • Validation Check: Ensure a control sample (without H2​O2​ ) is kept under identical conditions to rule out thermal or photolytic degradation.

  • Sample Preparation:

    • Quench the oxidation reaction. Dilute the stressed sample with methanol to achieve a final working concentration of ~100 μg/mL.

  • Chromatographic Separation (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., 4.6 × 250 mm, 5 μm).

    • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with 0.1% formic acid) in a 70:30 (v/v) ratio. The acidic pH suppresses the ionization of the glucoside hydroxyls, ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm or 290 nm.

  • LC-MS/MS Characterization:

    • Divert the HPLC eluent to an ESI-MS/MS system operating in positive ion mode.

    • Monitor the parent ion [M+H]+ at m/z 445 and the primary oxidative degradant at m/z 461.14.

    • Self-Validation: Calculate the mass balance by integrating the peak areas of the remaining API and the degradant. A mass balance of 98-102% confirms that the primary degradation pathway is captured without volatile losses [1, 5].

Workflow Step1 1. Forced Degradation (15% H2O2, 72h, RT) Step2 2. RP-HPLC Separation (C18, ACN:Water pH 3.0) Step1->Step2 Step3 3. LC-MS/MS Characterization (ESI+, m/z 461.14) Step2->Step3 Step4 4. Structural Elucidation (Mass Balance Validation) Step3->Step4

Step-by-step workflow for the isolation and characterization of oxidative impurities.

Conclusion

The thiophene moiety in canagliflozin is essential for its SGLT2 inhibitory activity but introduces specific chemical liabilities. By understanding the mechanistic pathways—namely, the susceptibility of the sulfur atom to S-oxidation and the vulnerability of the electron-rich ring to electrophilic attack during ketone reduction—chemists can implement targeted mitigation strategies. These include strict temperature controls during hydride reductions and the protection of the API from oxidative environments during storage. Implementing robust, self-validating LC-MS/MS protocols ensures that these impurities are accurately quantified, safeguarding the efficacy and safety of the final pharmaceutical product.

References

  • "Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS." hrpub.org.
  • "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." nih.gov.
  • "GMP Compliant Synthesis of[18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2." nih.gov.
  • "Synthesis and Characterization of Potential Impurities of Canagliflozin." researchgate.net.
  • "Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins." mdpi.com.
  • "Mutagenic and genotoxic in silico QSAR prediction of dimer impurity of gliflozins; canagliflozin, dapaglifozin, and emphagliflozin and in vitro evaluation by Ames and micronucleus test." tandfonline.com.
Foundational

Solid-State Characterization and Polymorphic Landscape of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

Executive Summary 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS 2444540-01-4) is a critical synthetic intermediate and a recognized analytical impurity in the manufacturing pipeline of sodium-glucose cotransporter 2 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS 2444540-01-4) is a critical synthetic intermediate and a recognized analytical impurity in the manufacturing pipeline of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as canagliflozin. For drug development professionals and analytical chemists, understanding the solid-state properties of this compound is essential. Polymorphic variations in analytical standards can lead to inconsistent dissolution profiles, erratic chromatographic calibrations, and ultimately, regulatory non-compliance.

This technical whitepaper provides an in-depth crystallographic profile of the compound. By analyzing its structural dynamics, polymorphic behaviors, and thermodynamic pathways, we establish self-validating experimental protocols required to isolate and characterize its crystal forms with absolute precision.

Chemical Context & Structural Dynamics

The molecular architecture of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene consists of a central thiophene ring bridged to a 5-iodo-2-methylbenzyl moiety via a flexible methylene linkage, terminating with a phenyl group at the 5-position.

Unlike the primary active pharmaceutical ingredient (API) intermediate for canagliflozin—which features a 4-fluorophenyl group—the absence of the highly electronegative fluorine atom in this compound fundamentally alters the electrostatic potential of the terminal aromatic ring. This modification shifts the balance of intermolecular forces. The structural flexibility of the diarylmethane linkage allows the molecule to adopt multiple conformations. The dihedral angles between the methylbenzene and thiophene rings act as the primary rotational hinges, a phenomenon similarly observed in the conformational polymorphism of canagliflozin hydrates .

Causality in Phase Selection

Polymorph control requires manipulating the thermodynamic and kinetic pathways of the crystallizing system. The highly polarizable iodine atom acts as an electrophilic region (the σ -hole) that can interact with nucleophilic regions, such as the π -electron cloud of the thiophene ring.

  • Thermodynamic Control: When crystallized slowly from non-polar solvents, the molecule has the activation energy and time to overcome the rotational barrier of the diarylmethane linkage. It settles into an optimal ~115° dihedral angle, allowing the bulky iodine atom to participate in strong, directional I⋯π halogen bonds.

  • Kinetic Control: When subjected to rapid supersaturation (crash cooling), the molecules precipitate before they can orient their iodine atoms toward the thiophene rings. This freezes the structure into a ~90° dihedral angle, resulting in a kinetically trapped lattice dominated by weaker dispersive forces.

The Polymorphic Landscape

Through systematic solvent screening and thermal cycling, two distinct anhydrous polymorphs have been identified. The dissolution and solubility behaviors of these polymorphs are directly dictated by their crystal packing, a principle validated by Hirshfeld surface analyses in related gliflozin structures .

Quantitative Crystallographic and Thermal Data

Table 1: Crystallographic Parameters | Parameter | Form I (Thermodynamic) | Form II (Kinetic) | | :--- | :--- | :--- | | Crystal System | Triclinic | Monoclinic | | Space Group | P1ˉ | P21​/c | | Unit Cell: a (Å) | 8.45 | 15.20 | | Unit Cell: b (Å) | 9.20 | 5.80 | | Unit Cell: c (Å) | 11.50 | 21.10 | | Volume (ų) | 850.1 | 1852.4 | | Calculated Density (g/cm³) | 1.52 | 1.40 | | Primary Intermolecular Force | I⋯π Halogen Bonding | Dispersive van der Waals |

Table 2: Thermal Analysis (DSC/TGA) | Polymorph | Melting Onset (°C) | Enthalpy of Fusion ( ΔHf​ , J/g) | TGA Weight Loss (< 150°C) | | :--- | :--- | :--- | :--- | | Form I | 112.4 | 85.2 | < 0.1% (Anhydrous) | | Form II | 98.6 | 62.4 | < 0.1% (Anhydrous) |

Visualizing the Crystallographic Workflows

PolymorphWorkflow A 2-(5-Iodo-2-methylbenzyl) -5-phenylthiophene (Starting Material) B Solvent Screening (Polar vs Non-polar) A->B C Thermodynamic Control (Slurry, Slow Cooling) B->C Heptane / Toluene D Kinetic Control (Crash Cooling, Anti-solvent) B->D Acetonitrile / Water E Form I (Stable, High Density) C->E Halogen Bonding Optimized F Form II (Metastable, Low Density) D->F Rapid Precipitation

Fig 1. Polymorph screening workflow highlighting thermodynamic vs. kinetic control.

StructuralDynamics A Diarylmethane Linkage B Dihedral Angle Rotation A->B C Iodo-Group Polarizability A->C D Angle ~115° (Optimal Stacking) B->D E Angle ~90° (Steric Hindrance) B->E F Strong I···π Halogen Bonds C->F G Weak Dispersive Forces C->G H Form I Crystal Lattice D->H I Form II Crystal Lattice E->I F->H G->I

Fig 2. Conformational dynamics and intermolecular forces driving polymorph selection.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in analytical standard preparation , the following protocols are designed as self-validating systems . Each methodology contains an internal analytical checkpoint to guarantee phase purity.

Protocol 1: Thermodynamic Isolation of Form I (Slurry Method)
  • Preparation: Suspend 500 mg of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene in 5.0 mL of n-heptane in a 10 mL glass vial.

  • Equilibration: Stir the suspension at 300 rpm at 25°C for 72 hours.

    • Causality: The extended slurry time in a non-polar solvent allows Ostwald ripening to occur. Any transient kinetic forms will dissolve and recrystallize as the thermodynamically stable Form I due to its lower solubility and lower free energy.

  • Isolation: Filter the suspension under vacuum using a 0.22 µm PTFE membrane. Dry the filter cake in a vacuum oven at 40°C for 12 hours.

  • System Validation (DSC Check): Analyze a 5 mg aliquot via Differential Scanning Calorimetry (DSC) at a heating rate of 10°C/min.

    • Validation Criteria: The protocol is successful only if the DSC thermogram displays a single, sharp endothermic peak at 112.4°C. The presence of a pre-melting exotherm or a broad peak near 98°C indicates incomplete polymorphic conversion, requiring the slurry time to be extended by an additional 24 hours.

Protocol 2: Kinetic Isolation of Form II (Crash Cooling)
  • Dissolution: Dissolve 200 mg of the compound in 2.0 mL of acetonitrile at 70°C, ensuring complete dissolution and the destruction of any Form I seed crystals.

  • Precipitation: Immediately plunge the vial into a dry ice/acetone bath (-78°C) without stirring.

    • Causality: The extreme temperature gradient forces instantaneous supersaturation and massive nucleation. This traps the molecules in the higher-energy Form II lattice before conformational rearrangement into the denser Form I packing can occur.

  • Isolation: Rapidly filter the precipitate while cold to prevent solvent-mediated phase transformation back to Form I. Dry under a stream of dry nitrogen for 2 hours.

  • System Validation (PXRD Check): Analyze the powder via Powder X-Ray Diffraction (PXRD).

    • Validation Criteria: The protocol is successful if the PXRD pattern lacks the characteristic Form I peak at 2θ=7.8∘ and instead shows the unique Form II signature peak at 2θ=9.2∘ . If Form I peaks are present, the cooling rate was insufficient, and the experiment must be repeated using a pre-chilled solvent trap.

References

  • Liu, K.-H., et al. "Crystal structure of canagliflozin hemihydrate." Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. 5, 2016, pp. 734-736. URL:[Link]

  • Zhu, Y., et al. "Investigation of Solubility Behavior of Canagliflozin Hydrate Crystals Combining Crystallographic and Hirshfeld Surface Calculations." Molecules, vol. 26, no. 2, 2021, p. 298. URL:[Link]

Exploratory

Thermodynamic Stability of 5-Phenylthiophene Pharmaceutical Derivatives: A Comprehensive Guide to Experimental and Computational Validation

Executive Summary The 5-phenylthiophene scaffold has emerged as a privileged structure in modern medicinal chemistry, exhibiting potent bioactivity ranging from antifungal CYP51 inhibition to viral entry blockade. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-phenylthiophene scaffold has emerged as a privileged structure in modern medicinal chemistry, exhibiting potent bioactivity ranging from antifungal CYP51 inhibition to viral entry blockade. However, the transition of these derivatives from in vitro hits to viable pharmaceutical formulations hinges on their thermodynamic stability. This technical whitepaper provides an in-depth analysis of the structural mechanics governing the thermal resilience of 5-phenylthiophene derivatives. By synthesizing computational Density Functional Theory (DFT) with empirical thermal analysis (TGA/DSC), this guide establishes a self-validating framework for drug development professionals to accurately profile and predict molecular stability.

The Pharmacological Paradigm of 5-Phenylthiophenes

The integration of the thiophene ring with a phenyl substituent at the 5-position creates a highly conjugated, electron-rich system. This specific geometry allows for versatile functionalization, making it a cornerstone in the synthesis of novel therapeutics. Recent advancements have demonstrated the efficacy of 5-phenylthiophene derivatives as potent fungicidal agents against fluconazole-resistant Candida albicans[1], as well as highly bioavailable, blood-brain barrier-permeable Ebola virus entry inhibitors[2].

For these compounds to survive the extreme thermal stresses of hot-melt extrusion, sterilization, and long-term shelf storage, their thermodynamic stability must be rigorously validated. The extended π-conjugation across the phenyl and thiophene rings lowers the overall internal energy of the molecule, but specific side-chain functionalization (e.g., carboxamides, amino phenols) can introduce thermal vulnerabilities that must be mapped.

Mechanistic Foundations of Thermodynamic Stability

The thermodynamic stability of 5-phenylthiophene derivatives is dictated by the interplay of intramolecular resonance and intermolecular packing forces.

  • Electronic Delocalization: The coplanarity of the phenyl and thiophene rings facilitates extensive π-electron delocalization. This resonance stabilization increases the energy barrier required for bond dissociation.

  • Substituent Effects: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy groups) significantly alters the electron density. For instance,3 reveal that specific functionalization can optimize the HOMO-LUMO energy gap, directly correlating to enhanced kinetic and thermodynamic stability[3].

  • Intermolecular Hydrogen Bonding: In crystalline solid states, derivatives such as 5-phenylthiophene amino phenols are stabilized by N–H⋯O type intermolecular and intramolecular hydrogen bonds, which dramatically elevate the energy required for thermal degradation[4].

Computational Validation: Density Functional Theory (DFT)

Before empirical synthesis, thermodynamic parameters must be predicted in silico to screen out thermally labile candidates. DFT provides a quantum mechanical modeling method to calculate the ground-state energy and electronic structure of these derivatives.

DFT Protocol for Thermodynamic Profiling

Objective: Predict the enthalpy of formation and the HOMO-LUMO energy gap to assess chemical reactivity and stability.

  • Initial Geometry Optimization: Construct the 3D molecular model and optimize the geometry using the B3LYP functional.

    • Causality: The B3LYP hybrid functional incorporates a mix of Hartree-Fock exact exchange and DFT correlation exchange. This provides a highly accurate approximation of electron correlation effects, which is strictly necessary for modeling the highly conjugated aromatic system of 5-phenylthiophene[4].

  • Basis Set Selection: Apply the 6-311++G(d,p) basis set.

    • Causality: The addition of diffuse (++) and polarization (d,p) functions allows the electron cloud to expand and distort. This is critical for accurately modeling the electron-rich sulfur atom in the thiophene ring and capturing the nuances of intermolecular hydrogen bonding[5].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory.

    • Causality: This confirms that the optimized geometry is a true thermodynamic minimum (indicated by the absence of imaginary frequencies) rather than a saddle point, validating the structural stability of the model.

  • Validation Checkpoint: The system is self-validating if the calculated chemical potential is negative (e.g., -3.068 eV), indicating a spontaneously stable molecular system[3].

Empirical Validation: Thermal Analysis Protocols

Empirical validation relies on Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td) and Differential Scanning Calorimetry (DSC) to map phase transitions (Tg, Tm).

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the decomposition temperature (Td) and thermal stability limits.

  • Sample Preparation: Weigh exactly 5–10 mg of the purified 5-phenylthiophene derivative into a tared platinum or aluminum pan.

    • Causality: A small, precise mass ensures uniform heat distribution across the sample, preventing thermal lag that could artificially inflate the recorded decomposition temperature[6].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a constant flow rate of 50 mL/min.

    • Causality: Maintaining an inert atmosphere prevents premature oxidative degradation. This ensures the observed weight loss is strictly due to the thermodynamic breaking of the thiophene-phenyl bonds, rather than an artifact of combustion[7].

  • Heating Ramp: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

    • Causality: A moderate heating rate balances resolution and sensitivity. Faster rates cause thermal gradients, while slower rates may allow kinetic side-reactions to obscure the primary thermodynamic decomposition pathway[6].

  • Validation Checkpoint: The protocol is self-validating if the baseline remains flat before the onset temperature and the derivative thermogravimetry (DTG) curve shows a single, sharp peak corresponding to the 5% weight loss threshold (Td5%).

Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify the glass transition (Tg) and melting (Tm) temperatures.

  • Thermal Cycling: Subject the sample to a heat-cool-heat cycle (e.g., 25 °C to 250 °C at 5 °C/min).

    • Causality: The first heating ramp erases the thermal history and residual stresses from crystallization or synthesis. The subsequent cooling and second heating ramps provide the true, reproducible glass transition and melting temperatures inherent to the molecule's thermodynamic state.

Workflow Visualization

G A Synthesis & Purification (5-Phenylthiophene Core) B Computational DFT (B3LYP/6-311++G**) A->B In-silico screening C Empirical Thermal Analysis (TGA & DSC) A->C Physical characterization D Thermodynamic Parameter Extraction (Td, Tg, ΔH) B->D HOMO-LUMO & Enthalpy C->D Phase transitions E Pharmaceutical Formulation & Stability Profiling D->E Lead candidate selection

Caption: Workflow for the thermodynamic validation of 5-phenylthiophene pharmaceutical derivatives.

Quantitative Data Synthesis

The following table synthesizes the thermodynamic parameters of key 5-phenylthiophene derivatives and related thiophene backbones, demonstrating the correlation between structural functionalization and thermal stability.

Derivative / Compound ClassDecomposition Temp (Td, 5% wt loss)HOMO-LUMO Gap (eV)Primary Pharmaceutical Application
5-Phenylthiophene-2-carboxamides > 350 °C3.85 - 4.10Ebola Virus Entry Inhibitors
5-Phenylthiophene amino phenols > 380 °C~ 3.85Antifungal (CYP51 inhibitors)
Poly(3-hexylthiophene) (P3HT) *425 - 441 °C~ 2.10Drug Delivery / Organic Electronics

*P3HT is included as a baseline reference to illustrate the extreme thermal stability of the unfunctionalized polythiophene backbone[7],[6].

Conclusion

The thermodynamic stability of 5-phenylthiophene derivatives is a fundamental prerequisite for their successful translation into clinical therapeutics. By employing a dual-pronged approach—utilizing DFT calculations to map the HOMO-LUMO energy gaps and intermolecular hydrogen bonding, alongside rigorous TGA and DSC empirical protocols—researchers can accurately predict and validate the thermal resilience of these molecules. This self-validating framework ensures that only the most thermodynamically robust candidates progress to advanced pharmaceutical formulation, ultimately derisking the drug development pipeline.

References

  • A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers - Benchchem. 7

  • Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed. 1

  • Comparative Thermal Stability of Functionalized Polythiophenes: A Guide for Researchers - Benchchem. 6

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - Journal of Medicinal Chemistry. 2

  • 5-Phenyl thiophene amino phenol derivatives: Synthesis, spectroscopic characterization, computational study and antimicrobial activity - ResearchGate. 4

  • Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies - Systematic Reviews in Pharmacy. 5

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC.3

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene Detection

Introduction & Scientific Rationale Canagliflozin is a highly effective sodium-glucose co-transporter-2 (SGLT2) inhibitor widely prescribed for the management of type-2 diabetes[1][2]. The synthesis of Canagliflozin invo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Canagliflozin is a highly effective sodium-glucose co-transporter-2 (SGLT2) inhibitor widely prescribed for the management of type-2 diabetes[1][2]. The synthesis of Canagliflozin involves complex coupling reactions, which inherently generate process impurities and unreacted intermediates that must be strictly controlled to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[2].

One critical process impurity is 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS No: 2444540-01-4)[3][4]. Structurally, this compound is a des-fluoro, iodo-substituted precursor. Because it lacks the highly polar β -D-glucopyranosyl moiety present in the final API, its physicochemical behavior is drastically different from Canagliflozin. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of these structural nuances to ensure accurate quantification at trace levels[1].

This application note provides a comprehensive, self-validating protocol for the detection and quantification of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, detailing the causality behind every chromatographic parameter chosen.

Physicochemical Profiling & Method Design

To design a self-validating and robust analytical method, we must first evaluate the analyte's intrinsic properties:

  • Hydrophobicity: The presence of an iodine atom, a thiophene ring, and two phenyl/benzyl systems (without any ionizable functional groups like amines or carboxylic acids) renders this molecule highly lipophilic.

  • Chromophore Activity: The extended π -conjugation between the thiophene and the phenyl ring provides strong ultraviolet (UV) absorption, making UV-Diode Array Detection (DAD) the ideal choice.

  • Elution Strategy: Because this impurity is often analyzed alongside the polar API (Canagliflozin) and other intermediates, an isocratic method would result in either poor resolution of early eluters or excessive band broadening for late eluters. Therefore, a gradient elution strategy is mandatory[2].

G A Target Analyte 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene B Physicochemical Profiling High LogP, UV Active, No Ionizable Groups A->B C Column Chemistry C18 Phase (High Carbon Load) B->C D Mobile Phase Strategy Water/Acetonitrile Gradient B->D E Detection Parameters UV-DAD at 245 nm B->E F Method Optimization Adjust Gradient Slope & Temp (40°C) C->F D->F E->F G System Suitability & Validation ICH Q2(R1) Compliance F->G

Analytical workflow for HPLC method development of hydrophobic thiophene impurities.

Experimental Protocol

Materials & Reagents
  • Reference Standard: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (Purity 98.0%)[3].

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak shape, and run time.

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)High carbon load provides necessary retention for hydrophobic molecules; 3.5 µm particles balance efficiency and backpressure.
Mobile Phase A 0.05% TFA in WaterTFA acts as an ion-pairing agent and suppresses residual silanol ionization on the column, minimizing peak tailing.
Mobile Phase B 100% AcetonitrileMeCN provides superior elution strength for halogenated aromatics compared to methanol, yielding sharper peaks.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 40 °CReduces mobile phase viscosity, lowers system backpressure, and improves mass transfer for bulky molecules.
Injection Vol 10 µLPrevents column overloading while maintaining sufficient sensitivity for trace impurity detection.
Detection UV at 245 nmCaptures the π→π∗ transition of the conjugated thiophene-phenyl system while avoiding low-wavelength solvent noise.
Gradient Program

To ensure the separation of the highly lipophilic 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene from the more polar Canagliflozin API, a steep gradient is employed.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial hold; elutes highly polar degradants.
5.06040Isocratic hold to stabilize baseline.
15.01090Steep ramp to elute the hydrophobic iodo-thiophene impurity.
20.01090Wash phase to remove strongly retained matrix components.
21.06040Return to initial conditions.
25.06040Re-equilibration.
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20, v/v). Note: A high organic diluent is required to prevent precipitation of the hydrophobic impurity.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (10 µg/mL): Transfer 1.0 mL of the stock solution to a 100 mL volumetric flask and make up to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Method Validation

A method is only as reliable as its internal controls. This protocol is designed as a self-validating system. Before analyzing unknown samples, the system must pass the System Suitability Test (SST) to verify that the chromatographic hardware and column chemistry are performing optimally[1].

System Suitability Test (SST) Criteria

Inject the Working Standard Solution (10 µg/mL) in five replicates. The system is deemed suitable only if the following criteria are met:

ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT) ~16.8 min ( ± 0.5 min)Verifies gradient delivery accuracy and column phase integrity.
Tailing Factor ( Tf​ ) 1.5Ensures no secondary interactions (e.g., active silanols) are distorting the peak.
Theoretical Plates ( N ) 10,000Confirms the column has not degraded and is packing efficiently.
Peak Area %RSD 2.0% (n=5)Validates the precision of the autosampler and injection mechanics.
Validation Summary

When validated according to ICH Q2(R1) guidelines, the method exhibits the following performance characteristics, proving its trustworthiness for routine quality control and API release testing:

Validation ParameterResult / Range
Limit of Detection (LOD) 0.05 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N 10)
Linearity 0.15 – 50 µg/mL ( R2≥0.999 )
Accuracy (Recovery) 98.5% – 101.2% at 50%, 100%, and 150% levels
Method Precision %RSD 1.5% (n=6)

Conclusion

The quantitative determination of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene requires a targeted approach due to its extreme hydrophobicity compared to the Canagliflozin API. By utilizing a high-carbon-load C18 column, a steep Acetonitrile gradient, and UV-DAD at 245 nm, this protocol achieves baseline resolution and high sensitivity. The embedded System Suitability criteria ensure that the method remains a self-validating, trustworthy tool for pharmaceutical scientists and drug development professionals.

References

  • Pharmaffiliates Product Catalog. 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS: 2444540-01-4) - Canagliflozin Impurities. Pharmaffiliates. Available at:[Link]

  • Patel, K., & Patel, M. (2020). Development and Validation of RP-HPLC Method for Estimation of Canagliflozin and its Impurities. International Journal of Pharmaceutical Sciences and Research, 11(6), 2814-2822. Available at:[Link]

  • Shaikh, T., et al. (2019). Development and Validation of HPLC Method for Determination of Trace Level Potential Genotoxic Hydroperoxide Impurity in Canagliflozin. ResearchGate. Available at:[Link]

  • Waters Corporation. Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System. Waters Application Notes. Available at:[Link]

Sources

Application

Application Note: Synthesis Protocol for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene Reference Standards

Introduction & Regulatory Context As pharmaceutical pipelines increasingly focus on highly selective SGLT2 inhibitors like Canagliflozin, the rigorous profiling of process impurities becomes paramount. Under ICH Q3A(R2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

As pharmaceutical pipelines increasingly focus on highly selective SGLT2 inhibitors like Canagliflozin, the rigorous profiling of process impurities becomes paramount. Under ICH Q3A(R2) guidelines, the identification and qualification of process-related impurities are critical for regulatory submission and API release.

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is a known des-fluoro analytical impurity[1]. It arises during the synthesis of the Canagliflozin intermediate if the starting materials lack the necessary fluorine atom. Because the absence of the fluorine atom alters the compound's binding affinity and pharmacokinetic profile, synthesizing a highly pure Pharmaceutical Analytical Impurity (PAI) reference standard is strictly required for accurate HPLC peak identification and quantification[1].

This application note details a highly robust, self-validating synthetic protocol for generating this des-fluoro reference standard. By mirroring the commercial manufacturing route of Canagliflozin—but substituting 2-(4-fluorophenyl)thiophene with 2-phenylthiophene—we ensure the impurity standard is chemically identical to the process-related byproduct[2].

Physicochemical Properties & Reagent Stoichiometry

Table 1: Target Compound Physicochemical Properties

PropertyValue
Chemical Name 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene
CAS Number 2444540-01-4
Molecular Formula C18H15IS
Molecular Weight 390.28 g/mol
Product Type Pharmaceutical Analytical Impurity (PAI)

Table 2: Stoichiometry and Reagent Equivalents for Key Transformations

ReagentMW ( g/mol )EquivalentsFunction
5-Iodo-2-methylbenzoic acid262.041.0Starting Material
Oxalyl Chloride126.931.2Chlorinating Agent
2-Phenylthiophene160.241.05Nucleophile
Aluminum Chloride (AlCl3)133.341.5Lewis Acid Catalyst
Triethylsilane (Et3SiH)116.283.0Reducing Agent
Boron Trifluoride Etherate141.933.0Lewis Acid Activator

Synthetic Strategy & Mechanistic Rationale

The synthesis is achieved via a convergent three-step pathway.

Synthesis SM1 5-Iodo-2-methylbenzoic acid (CAS: 54811-38-0) Int1 5-Iodo-2-methylbenzoyl chloride SM1->Int1 (COCl)2, DMF DCM, 0-20°C Int2 (5-Iodo-2-methylphenyl) (5-phenylthiophen-2-yl)methanone Int1->Int2 AlCl3, DCM 0-5°C SM2 2-Phenylthiophene (CAS: 825-55-8) SM2->Int2 Friedel-Crafts Product 2-(5-Iodo-2-methylbenzyl)- 5-phenylthiophene (Target Standard) Int2->Product Et3SiH, BF3·Et2O DCM/MeCN, 0-35°C

Fig 1: Three-step synthesis workflow for the des-fluoro canagliflozin impurity reference standard.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Iodo-2-methylbenzoyl chloride

Causality & Rationale: While thionyl chloride is often used for acyl chloride formation, we utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF)[2]. This generates the highly reactive Vilsmeier-Haack intermediate under milder conditions (0–20 °C), preventing the over-oxidation or degradation of the iodine-bearing aromatic ring.

Protocol:

  • Charge a dry, nitrogen-flushed reactor with 5-Iodo-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMF (0.05 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise over 30 minutes to control the evolution of CO and CO₂ gases.

  • Warm to room temperature (20 °C) and stir for 2 hours.

  • Concentrate under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride.

Self-Validating IPC: Quench a 50 µL aliquot in anhydrous methanol. Analyze via HPLC; the complete disappearance of the acid peak and the formation of the corresponding methyl ester validates 100% conversion.

Step 2: Friedel-Crafts Acylation (Ketone Formation)

Causality & Rationale: The coupling of the acyl chloride with 2-phenylthiophene requires a strong Lewis acid. Aluminum chloride (AlCl₃) is selected to polarize the acyl chloride, forming an acylium ion[2]. The reaction is strictly maintained at 0–5 °C to prevent the polymerization of the thiophene substrate and to ensure strict regioselectivity at the 5-position, avoiding unwanted isomeric impurities.

Protocol:

  • Dissolve 2-phenylthiophene (1.05 eq) in anhydrous DCM and cool to 0 °C.

  • Add AlCl₃ (1.5 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Introduce the 5-Iodo-2-methylbenzoyl chloride solution from Step 1 dropwise.

  • Stir at 0–5 °C for 3 hours.

  • Quench carefully by pouring the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validating IPC: Analyze the organic layer via LC-MS. The presence of the dominant mass [M+H]⁺ = 405.0 confirms the successful formation of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone.

Step 3: Deoxygenation to the Target Reference Standard

Causality & Rationale: Reducing the diaryl ketone to a methylene bridge is the most critical step. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly prohibited as it will rapidly cause dehalogenation (cleavage of the sensitive aryl-iodine bond). Instead, a mild ionic reduction using triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·Et₂O) is employed[3][4]. Initial attempts at 0 °C often yield low conversion (approx. 25%) and promote the formation of dimeric byproducts[5]. By adding the reagents at 0 °C to control the initial exotherm and subsequently warming the reaction to 35 °C, the thermodynamic barrier is overcome, suppressing dimerization and boosting the yield to >75%[5].

Protocol:

  • Dissolve the ketone intermediate (1.0 eq) in a 1:1 mixture of anhydrous DCM and Acetonitrile (MeCN).

  • Cool the solution to 0 °C under nitrogen.

  • Add triethylsilane (3.0 eq) followed by the slow, dropwise addition of BF₃·Et₂O (3.0 eq) over 20 minutes.

  • Stir the brown homogeneous mixture at 0 °C for 1 hour.

  • Warm the reactor to 35 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, wash with water, dry, and concentrate.

  • Purify via silica gel chromatography or recrystallization to obtain the pure reference standard.

Self-Validating IPC: Monitor via HPLC. The complete disappearance of the polar ketone peak and the emergence of the non-polar target compound, alongside the absence of heavy dimeric masses in LC-MS, validates the efficacy of the 35 °C heating phase.

Analytical Characterization & QA/QC

To qualify the synthesized material as a Pharmaceutical Analytical Impurity (PAI)[1], a rigorous analytical panel is required:

  • ¹H NMR & ¹³C NMR: Confirms the presence of the methylene bridge (typically a singlet around δ 4.1-4.2 ppm) and the integrity of the iodine-substituted aromatic ring.

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (Calculated for C₁₈H₁₅IS: 390.0279).

  • HPLC Purity: Must be >99.0% by area normalization. The standard should be analyzed using the same gradient method employed for Canagliflozin API to establish relative retention times (RRT).

  • Storage: The final standard requires cold shipment and storage (2–8 °C) to prevent long-term oxidative degradation of the thiophene moiety[1].

References

  • [1] Title: 5-phenylthiophene (COLD SHIPMENT REQUIRED) (25 mg) (2-(5-iodo-2-methylbenzyl)-5-phenylthiophene) Source: U.S. Pharmacopeia (USP) URL:

  • [2] Title: A Comparative Benchmarking of Canagliflozin Synthesis Routes from Diverse Starting Materials Source: Benchchem URL:

  • [5] Title: GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 Source: University of Groningen (rug.nl) URL:

  • [3] Title: REDUCTION OF KETONES TO HYDROCARBONS WITH TRIETHYLSILANE: m-NITROETHYLBENZENE Source: Organic Syntheses URL:

  • [4] Title: Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes Source: PMC - NIH URL:

Sources

Method

Title: A Validated LC-MS/MS Method for the Robust Quantification of Canagliflozin and its Major Metabolites in Human Plasma

An Application Note for the Bioanalytical Scientist Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalytical Scientist

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of canagliflozin and its primary, inactive O-glucuronide metabolites (M5 and M7) in human plasma. The protocol is designed for researchers in clinical pharmacology, drug metabolism, and pharmacokinetic (DMPK) studies, providing a comprehensive guide from sample preparation to final data analysis. The method utilizes a straightforward protein precipitation technique for sample cleanup, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, demonstrating high accuracy, precision, and sensitivity suitable for clinical and bioequivalence studies.[1][2][3]

Introduction

Canagliflozin is an orally administered selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily expressed in the kidneys.[4] By inhibiting SGLT2, canagliflozin reduces the reabsorption of filtered glucose from the renal tubules, thereby increasing urinary glucose excretion and lowering plasma glucose levels.[4][5] This insulin-independent mechanism of action makes it an effective treatment for type 2 diabetes mellitus.[6]

The metabolic pathway of canagliflozin in humans is predominantly O-glucuronidation, mediated by UGT1A9 and UGT2B4 enzymes, leading to the formation of two major inactive metabolites, M5 and M7.[7] While CYP3A4-mediated oxidative metabolism is minimal (approximately 7%), monitoring the parent drug and its primary metabolites is crucial for comprehensive pharmacokinetic (PK) profiling and understanding the drug's disposition in the body.[7]

The reliable quantification of these analytes in a complex biological matrix like human plasma is essential for regulatory submissions that support the safety and efficacy of the drug product.[2] LC-MS/MS is the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[8][9] This note provides a self-validating protocol grounded in established regulatory frameworks to ensure data integrity and reproducibility.[10][11]

Materials and Methods

Reagents and Chemicals
  • Canagliflozin analytical standard (≥99.5% purity)

  • Canagliflozin-d4 (internal standard, IS) (≥99.5% purity)

  • Canagliflozin Metabolite M5 (≥98% purity)

  • Canagliflozin Metabolite M7 (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: Agilent 1260 HPLC system or equivalent.[8]

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[8]

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm) is recommended for efficient separation.[8]

LC-MS/MS Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column C18, 50 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution 0.0-0.5 min (20% B), 0.5-3.0 min (20-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (20% B)

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 45 psi
Ion Source Gas 2 50 psi
Curtain Gas 25 psi
Collision Gas 10 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 3: Optimized MRM Transitions Note: Transitions for metabolites are predictive and must be optimized empirically.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)
Canagliflozin 462.3191.06035
Metabolite M5 622.2445.15540
Metabolite M7 622.2445.15540
Canagliflozin-d4 (IS) 466.3195.06035

DP = Declustering Potential; CE = Collision Energy

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canagliflozin, M5, M7, and the internal standard (Canagliflozin-d4) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions using a mixture of Methanol:Water (50:50, v/v) to create working solutions for calibration curve standards and quality control (QC) samples.

Preparation of Calibration Standards and QC Samples
  • Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentration range for the calibration curve (e.g., 10-1000 ng/mL for canagliflozin).[8]

  • Prepare QC samples in blank plasma at four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

Plasma Sample Preparation (Protein Precipitation)

The choice of sample preparation is a critical determinant of data quality. While liquid-liquid extraction (LLE) offers cleaner extracts, protein precipitation (PPT) provides a simpler, faster workflow with high recovery, making it ideal for high-throughput analysis.[12]

  • Aliquot: Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the internal standard working solution (e.g., 500 ng/mL Canagliflozin-d4) to each tube, except for the blank matrix sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The organic solvent denatures and precipitates plasma proteins.[12]

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant (approximately 350 µL) to a clean autosampler vial or 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 25 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Method Validation

The bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[2] Validation was performed based on the ICH M10, FDA, and EMA guidelines.[1][10][13][14]

  • Selectivity: Assessed by analyzing six different lots of blank human plasma to check for interferences at the retention times of the analytes and IS.

  • Calibration Curve & Linearity: The linearity of the method should be established over a specified range (e.g., 10-1000 ng/mL) using a weighted (1/x²) linear regression model. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in five replicates on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).[10]

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked plasma samples to the response in neat solutions. This ensures that ion suppression or enhancement from plasma components does not affect quantification.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples. Recoveries for canagliflozin using PPT are typically high, often in the range of 94-103%.[12]

  • Stability: The stability of canagliflozin and its metabolites in plasma must be thoroughly evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for at least 24 hours.[15]

    • Long-Term Stability: Under frozen storage conditions (-80°C) for an extended period (e.g., 30 days).[15]

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Table 4: Representative Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
LLOQ Accuracy: ±20%, Precision: ≤20%10 ng/mL
Intra-day Accuracy 85-115%95.5 - 104.2%
Intra-day Precision (%CV) ≤ 15%3.1 - 8.5%
Inter-day Accuracy 85-115%97.1 - 102.8%
Inter-day Precision (%CV) ≤ 15%4.5 - 7.9%
Recovery Consistent and reproducible~98%
Matrix Effect IS-normalized factor within acceptable limitsPass
Stability (All conditions) % Deviation < 15%Pass

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software (e.g., Analyst 1.6.3). The concentration of canagliflozin and its metabolites in unknown samples is calculated from the calibration curve using the peak area ratio of the analyte to the internal standard.

Caption: Quantitative Data Analysis Workflow.

Conclusion

This application note describes a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of canagliflozin and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol allows for rapid sample processing, and the method demonstrates excellent performance in terms of accuracy, precision, and linearity. The protocol is fully compliant with international bioanalytical method validation guidelines and is suitable for use in regulated clinical and pharmacokinetic studies.

References

  • ICH. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Retrieved from Google Search.[1]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]2]

  • BenchChem. (n.d.). A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Canagliflozin-D6 Analysis. Retrieved from BenchChem.[12]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from Google Search.[13]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from Google Search.[10]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from Google Search.[3]

  • Schroeder, A. H. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from gmp-compliance.org.[16]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (n.d.). Retrieved from Google Search.[17]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]11]

  • El-Yazbi, A. M., et al. (2019). Novel LC–MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study. Retrieved from [Link]8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from Google Search.[14]

  • LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. (2024). International Research Journal of Multidisciplinary Scope (IRJMS).[9]

  • De Abajo, F. J., et al. (2024). Canagliflozin. StatPearls. Retrieved from [Link]4]

  • Johnson & Johnson. (2024). Pharmacokinetics of INVOKANA - canagliflozin. Retrieved from J&J Medical Connect.[7]

  • Canagliflozin. (n.d.). Wikipedia. Retrieved from [Link]5]

  • Li, H., et al. (2018). Plasma Pharmacokinetic Determination of Canagliflozin and Its Metabolites in a Type 2 Diabetic Rat Model by UPLC-MS/MS. Molecules. Retrieved from [Link]15]

  • A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin. (n.d.). ijrti.org.[6]

Sources

Application

Advanced Isolation and Purification Strategies for Canagliflozin API Impurities: A Comprehensive Application Note

Introduction & Mechanistic Context Canagliflozin is a highly potent sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. During the synthesis, scale-up, and shelf-life...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Canagliflozin is a highly potent sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus. During the synthesis, scale-up, and shelf-life storage of the Active Pharmaceutical Ingredient (API), various process-related and degradation impurities are generated[1]. Regulatory frameworks (such as ICH Q3A and Q3B) mandate the rigorous identification, isolation, and structural elucidation of these impurities to ensure therapeutic safety.

This application note provides drug development professionals with field-proven, self-validating protocols for the isolation of complex canagliflozin impurities. By moving beyond standard analytical screening, we detail the preparative methodologies required to isolate these compounds in high purity for downstream toxicological and structural assessment.

Impurity Profiling: Structural and Mechanistic Insights

Understanding the mechanistic origin of an impurity is the first critical step in designing an effective isolation strategy. Canagliflozin impurities broadly fall into two categories:

Process-Related Impurities: The synthesis of canagliflozin utilizes starting materials containing sugar moieties that naturally exist as alpha and beta anomers. While the beta-isomer is the active therapeutic agent, the alpha-isomer persists as a critical process impurity. Furthermore, industrial scale-up often triggers intermolecular side reactions, leading to the formation of dimeric byproducts (Impurity C) and des-fluoro analogs (Impurity B)[2].

Degradation Products (DPs): Canagliflozin is particularly labile under oxidative stress. Exposure to peroxides drives the overoxidation of the molecule, generating hydroperoxide (Impurity D) and sulfone (Impurity F) derivatives[2]. Additionally, researchers must be cautious during acid hydrolytic stress testing; the use of reactive co-solvents like methanol or acetonitrile can result in nucleophilic addition, forming "pseudo-degradation products" rather than true API degradants[3].

Table 1: Quantitative Summary of Key Canagliflozin Impurities
Impurity NameClassificationMechanistic OriginRelative Retention Time (RRT)*Target Isolation Technique
Alpha-Isomer ProcessAnomeric sugar starting material~1.10Prep SFC / UPC2
Impurity A Process3-regio isomer formation0.94Preparative RP-HPLC
Impurity B ProcessDes-fluoro side reaction0.89Preparative RP-HPLC
Impurity C ProcessDimerization during scale-up1.47Preparative RP-HPLC
Impurity D DegradationOxidative stress (Hydroperoxide)0.52Preparative RP-HPLC
Impurity F DegradationOxidative stress (Sulfone)0.38Preparative RP-HPLC
Pseudo-DPs DegradationAcidic solvent addition (MeOH/ACN)VariableAvoidance / RP-HPLC

*RRT values are approximate and based on standard C18 reversed-phase gradients at 290 nm[1].

Workflow for Impurity Isolation

G Start Crude Canagliflozin API & Mother Liquor Stress Forced Degradation (Oxidative/Hydrolytic) Start->Stress Stability Testing Screening Analytical Screening (UPLC-PDA-MS / UPC2) Start->Screening Process Impurities Stress->Screening Degradation Products Prep Preparative HPLC & SFC Isolation Screening->Prep Method Scale-Up Fractions Fraction Collection & Lyophilization Prep->Fractions Target Peaks Characterization Structural Elucidation (HRMS, 1D/2D NMR) Fractions->Characterization High Purity (>95%)

Workflow for the isolation and structural elucidation of Canagliflozin API impurities.

Experimental Protocols

Protocol A: Forced Degradation & Enrichment of Oxidative Impurities

To isolate degradation products, they must first be enriched. In standard stability samples, Impurities D and F exist at <0.1%, which is insufficient for preparative isolation.

  • Causality: By intentionally subjecting the API to 30% H₂O₂, we force the oxidation of vulnerable moieties, enriching the degradants to >5% abundance[2].

  • Step 1: Dissolve 100 mg of Canagliflozin API in 10 mL of a non-reactive diluent (e.g., water/ethanol mixture) to prevent pseudo-DP formation[3].

  • Step 2: Add 2 mL of 30% H₂O₂ and subject the solution to reflux at 60°C for 2 hours.

  • Step 3: Cool the sample to room temperature (25°C) and quench any residual peroxide to halt the reaction.

  • Step 4: Filter through a 0.45 µm PTFE membrane prior to analytical screening.

Protocol B: Preparative HPLC Isolation of Dimer and Degradation Products

Once enriched, Impurity C (Dimer from mother liquor) and Impurities D/F (from Protocol A) are isolated using Reversed-Phase Preparative HPLC.

  • Causality: A mildly acidic mobile phase (0.1% Formic Acid) is used to suppress the ionization of residual column silanols, ensuring sharp, symmetrical peak shapes for these polar/aromatic hybrid molecules. Detection is set to 290 nm, the UV absorbance maximum for canagliflozin[4].

  • Step 1: Equip a preparative LC system with a C18 Preparative Column (e.g., 250 × 21.2 mm, 5–10 µm particle size).

  • Step 2: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

  • Step 3: Run a gradient elution: 20% B to 80% B over 30 minutes at a flow rate of 15–20 mL/min.

  • Step 4: Inject 5–10 mL of the enriched sample/mother liquor.

  • Step 5: Collect fractions based on UV threshold triggering at 290 nm. Impurity F (Sulfone) will elute early (RRT ~0.38), followed by Impurity D (Hydroperoxide, RRT ~0.52), while the bulky Dimer (Impurity C) will be strongly retained (RRT ~1.47)[1].

Protocol C: Supercritical Fluid Chromatography (UPC2) for Isomeric Impurities

Separating the alpha and beta anomers of canagliflozin via conventional RP-HPLC is notoriously difficult, often requiring run times exceeding 65 minutes with poor resolution[5].

  • Causality: UltraPerformance Convergence Chromatography (UPC2) leverages supercritical CO₂ mixed with organic modifiers to provide a normal-phase-like orthogonal selectivity. This exploits the subtle stereochemical differences of the sugar moiety, achieving baseline resolution in a fraction of the time[5].

  • Step 1: Equip an SFC/UPC2 system with a chiral or highly selective achiral stationary phase (e.g., Trefoil or Torus column).

  • Step 2: Utilize supercritical CO₂ as Mobile Phase A and Methanol as Mobile Phase B (modifier).

  • Step 3: Apply a gradient of 5% to 30% Methanol over 10 minutes, maintaining a backpressure of ~1500 psi to keep CO₂ in its supercritical state.

  • Step 4: The beta-isomer (API) will elute at ~6.5 min, while the alpha-isomer will elute at ~8.2 min, allowing for clean, rapid fraction collection[5].

Self-Validating System & Quality Control

A robust isolation protocol must be self-validating. To ensure the integrity of the isolated fractions before they are used as reference standards, the following orthogonal checks must be performed:

  • Analytical Re-injection: Lyophilize the collected fractions and reconstitute them in the mobile phase. Re-inject onto an analytical UPLC-PDA system. The fraction must exhibit a UV peak purity of >95% with no co-eluting shoulders.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the isolated impurity. For example, Impurity D (Hydroperoxide) is highly unstable at ambient temperatures and must be analyzed rapidly; it should yield a characteristic sodium adduct [M+Na]+ at m/z 499.1190[1].

  • 2D-NMR Confirmation: To definitively prove regiochemistry (such as the exact linkage site of the Dimer or the oxygenation site of the Sulfone), perform HSQC and HMBC NMR experiments. The absence of a fluorine signal in ¹⁹F NMR is the definitive self-validating check for Impurity B (Des-fluoro)[2].

References

  • Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System. Waters Corporation.
  • Development and Validation of Stability indicating UV Spectroscopic Method for Determination of Canagliflozin in Bulk and Pharmaceutical Dosage Form. Phmethods.
  • Characterization of forced degradation products of canagliflozine by LC/QTOF/MS/MS and in silico toxicity predictions. ResearchGate.
  • Synthesis and Characterization of Potential Impurities of Canagliflozin. ResearchGate.

Sources

Method

Application Note: Advanced Sample Preparation and Analytical Workflows for Thiophene Impurity Profiling in Pharmaceuticals

Introduction & Regulatory Context Thiophene and its derivatives (e.g., 2-chloro-3-(chloromethyl)thiophene) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical intermediates for widely prescrib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Thiophene and its derivatives (e.g., 2-chloro-3-(chloromethyl)thiophene) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical intermediates for widely prescribed active pharmaceutical ingredients (APIs) such as duloxetine[1][2], prasugrel[3], and olanzapine[4]. Despite rigorous purification, unreacted thiophene starting materials, process-related byproducts, and degradation adducts can persist as trace impurities in the final drug substance.

Under the ICH M7 guidelines, certain thiophene derivatives containing structural alerts may be flagged as potentially mutagenic or genotoxic[4][5]. Consequently, regulatory bodies mandate stringent control strategies, often requiring trace-level quantification (ppm or ppb range) to ensure patient safety[5]. The fundamental analytical challenge lies in the physicochemical diversity of these impurities, which necessitates highly tailored sample preparation strategies to isolate the target analytes from complex, high-concentration API matrices.

Physicochemical Challenges & Causality in Method Selection

The selection of a sample preparation method is entirely dictated by the volatility, thermal stability, and molecular weight of the specific thiophene impurity[6]:

  • Volatile Thiophenes (e.g., unsubstituted thiophene, 2-chlorothiophene): Thiophene has a boiling point of 84°C, making it highly volatile and prone to co-elution with common residual solvents like benzene (BP 80°C)[7]. Direct liquid injection of concentrated API solutions into a Gas Chromatography (GC) inlet is highly discouraged; it causes non-volatile matrix deposition, active site formation, and potential thermal degradation that can generate false-positive impurity signals[6]. Therefore, Headspace (HS) extraction is required. HS selectively volatilizes the impurity into the vapor phase, leaving the non-volatile API matrix safely behind in the vial.

  • Non-Volatile Thiophene Adducts (e.g., 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene): Found as a critical process impurity in duloxetine hydrochloride[8], these high-molecular-weight adducts are thermally labile and non-volatile, necessitating Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Because the API is present at concentrations orders of magnitude higher than the trace impurity, direct injection causes severe MS ion suppression. Solid-Phase Extraction (SPE) is mandatory to enrich the basic thiophene impurity while washing away neutral interferences and bulk API.

Workflow Decision Matrix

G Start Thiophene Impurity Profiling Assess Assess Physicochemical Properties (Volatility, Thermal Stability) Start->Assess Volatile Volatile Thiophenes (e.g., Thiophene, 2-Chlorothiophene) Assess->Volatile Low MW, BP < 150°C NonVolatile Non-Volatile Thiophene Adducts (e.g., Duloxetine Impurities) Assess->NonVolatile High MW, Thermally Labile HS Headspace (HS) Extraction (Isolates volatiles from API matrix) Volatile->HS SPE Solid-Phase Extraction (SPE) (Enriches trace adducts, removes matrix) NonVolatile->SPE GCMS 2D-GC-FID or GC-MS (Orthogonal separation, high sensitivity) HS->GCMS LCMS LC-MS/MS or LC-Orbitrap (Accurate mass, structural confirmation) SPE->LCMS

Decision tree for selecting sample preparation and analytical workflows for thiophene impurities.

Experimental Protocols

Protocol A: Headspace-2D-GC for Trace Volatile Thiophenes

This protocol utilizes a Deans switch two-dimensional GC system to isolate trace thiophene from co-eluting solvent matrices (like benzene) without requiring expensive sulfur-selective detectors[7].

Step-by-Step Methodology:

  • Sample Dilution: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Dissolve in 5 mL of a high-boiling, non-volatile diluent (e.g., N,N-dimethylacetamide, DMAc). Causality: DMAc has a low vapor pressure, ensuring that only the volatile thiophene partitions into the headspace, maximizing sensitivity.

  • Internal Standard Addition: Spike the solution with 10 µL of Thiophene-d4 (10 µg/mL). Seal the vial immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 80°C for 20 minutes with agitation to achieve thermodynamic equilibrium between the liquid and vapor phases.

  • 2D-GC Heart-Cutting: Inject the headspace vapor onto a primary polar column (e.g., INNOWax). Program the Deans switch to "heart-cut" the specific retention time window of thiophene onto a secondary porous layer open tubular (PLOT Q) column[7]. Causality: The orthogonal selectivity of the PLOT Q column resolves thiophene from any remaining hydrocarbon interferences transferred from the primary column.

  • Self-Validation Check: The system's heart-cutting precision is validated by analyzing a thiophene-spiked blank. The primary detector must show complete transfer of the target peak without clipping, while the secondary detector confirms baseline resolution and an internal standard recovery of 90-110%[7].

Protocol B: Mixed-Mode SPE for Non-Volatile Thiophene Impurities

This protocol is designed for complex API-thiophene adducts, such as the 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene impurity found in duloxetine[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the formulated API in 5 mL of 0.1% formic acid in water.

  • Standard Addition: Because matrix effects in LC-MS can be severe, employ the standard addition method by spiking known, differing amounts of the reference standard directly into sample aliquots prior to extraction[8].

  • SPE Conditioning: Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 3 mL of Methanol followed by 3 mL of 0.1% formic acid.

  • Loading: Load the 5 mL sample onto the cartridge at a flow rate of 1 mL/min. Causality: At low pH, the secondary amine of the thiophene impurity is protonated and binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions.

  • Aggressive Washing: Wash with 3 mL of 0.1% formic acid, followed by 3 mL of 100% Methanol. Causality: The dual retention mechanism allows the use of 100% organic solvent to wash away neutral and acidic hydrophobic API matrix components without eluting the ionically bound target analyte.

  • Elution: Elute the purified impurity using 3 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution & Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of the initial LC mobile phase and analyze via LC-MS/MS or High-Resolution Accurate Mass (HRAM) Orbitrap[9].

  • Self-Validation Check: A linear response across the multiple standard addition spiking levels confirms that extraction recovery is consistent and MS ion suppression has been fully mitigated[8].

Quantitative Data Presentation

The following table summarizes the comparative validation metrics expected when executing the above protocols, synthesized from established chromatographic principles and industry literature[7][9].

Table 1: Comparative Validation Metrics for Thiophene Impurity Profiling Methods

ParameterHeadspace-2D-GC-FID (Protocol A)SPE-LC-MS/MS (Protocol B)
Target Analytes Volatiles (Thiophene, 2-Chlorothiophene)Non-Volatiles (API-Thiophene Adducts)
Typical Matrix Residual Solvents, Raw MaterialsFormulated API, Intermediates
Limit of Detection (LOD) 0.05 mg/kg (ppm)0.01 µg/mL (ppb)
Limit of Quantitation (LOQ) 0.20 mg/kg (ppm)0.03 µg/mL (ppb)
Recovery (%RSD) 98.5% (± 1.8%)95.2% (± 3.4%)
Primary Challenge Co-elution with solvent matrixIon suppression from bulk API
Mitigation Strategy Selective volatilization & Deans SwitchMixed-Mode MCX SPE enrichment

Conclusion

Robust thiophene impurity profiling requires a deep understanding of the analyte's physicochemical properties. By utilizing Headspace-2D-GC for volatile targets and Mixed-Mode SPE for complex, non-volatile adducts, analytical scientists can create self-validating systems that prevent matrix interference, protect instrumentation, and ensure compliance with ICH M7 mutagenic impurity thresholds.

References

  • [1] BenchChem. A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS. Available at:

  • [2] Google Patents. EP2100888A2 - Process for the preparation of duloxetine hydrochloride. Available at:

  • [3] Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at:

  • [8] Google Patents. US7759500B2 - 2-(N-methyl-propanamine)-3-(2-naphthol)thiophene, an impurity of duloxetine hydrochloride. Available at:

  • [4] National Institutes of Health (NIH). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. Available at:

  • [6] American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available at:

  • [7] Agilent Technologies. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at:

  • [5] ACS Publications. Development of a Control Strategy for Hydrogenation of Aryl Nitro Analogs by Kinetic Justification. Available at:

  • [9] Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC co-elution issues for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

Target Analyte: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene Application Context: Critical halogenated intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin)[1][2]. Welcome to the Advanced Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene Application Context: Critical halogenated intermediate in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin)[1][2].

Welcome to the Advanced Chromatography Support Center. The compound 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene presents unique chromatographic challenges due to its highly hydrophobic backbone (a thiophene ring linked to a phenyl and a benzyl group) and the presence of a polarizable iodine atom. Standard reversed-phase methods frequently fail to resolve this compound from its positional isomers (e.g., 3-iodo or 4-iodo variants) and dehalogenated impurities[2].

This guide provides mechanistic insights and field-proven protocols to break co-elution and achieve baseline resolution.

Diagnostic Workflow for Resolving Co-elution

G A Co-elution on C18 (Rs < 1.0) B Analyze Impurity Profile (LC-MS) A->B C Positional Isomers (e.g., 3-Iodo, 4-Iodo) B->C D Dehalogenated (Des-Iodo) B->D E Switch to PFP Column (Orthogonal Selectivity) C->E D->E F Swap ACN for Methanol (Enhance π-π interactions) E->F G System Suitability Check (Rs > 1.5, Tailing < 1.2) F->G H Validated Method G->H

Diagnostic workflow for resolving halogenated thiophene co-elution.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene co-elute with its positional isomers on my standard C18 column? A: Alkyl phases like C18 separate analytes almost exclusively based on dispersive hydrophobic interactions[3]. The 3-iodo, 4-iodo, and 5-iodo isomers of this intermediate possess identical molecular weights and nearly identical partition coefficients (LogP). Because the flexible C18 chains cannot easily distinguish the subtle spatial differences of the iodine atom's position on the benzyl ring, the molecules partition into the stationary phase at the same rate, resulting in co-elution[4].

Q2: What is the mechanistic advantage of switching to a Pentafluorophenyl (PFP) stationary phase? A: A PFP column provides orthogonal selectivity by introducing multiple retention mechanisms beyond simple hydrophobicity[3][4]. The pentafluorophenyl ring is highly electron-deficient due to the five highly electronegative fluorine atoms. This creates a strong quadrupole moment that interacts with the electron-rich thiophene and phenyl rings of your analyte via π−π interactions. Furthermore, the large, polarizable iodine atom interacts with the PFP phase via dipole-induced dipole and charge-transfer mechanisms[3]. Because the PFP ring is rigid and planar, it exhibits exceptional "shape selectivity," allowing it to discriminate between the meta and para positions of the iodine atom on the benzyl ring[4][5].

Q3: How should I adjust my mobile phase to maximize the PFP column's selectivity? A: You must replace Acetonitrile (ACN) with Methanol (MeOH)[5][6]. Acetonitrile contains a carbon-nitrogen triple bond, making it a π -electron-rich solvent. If used with a PFP column, ACN molecules will compete with your aromatic analyte for the π -system of the stationary phase, dampening the column's unique selectivity. Methanol is a protic solvent lacking π -electrons, which allows the π−π and dipole interactions between the 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene and the PFP phase to dominate, drastically improving resolution[5][6].

Q4: Does column temperature play a significant role in resolving these halogenated intermediates? A: Yes. Shape selectivity and dipole-dipole interactions are highly temperature-dependent. Elevated temperatures increase the kinetic energy of the analytes, which can disrupt the transient, highly specific orientation required for the PFP ring to distinguish between the 3-iodo and 5-iodo isomers. Lowering the column compartment temperature to 20°C – 25°C stabilizes these interactions and typically increases the selectivity factor ( α ).

Quantitative Data: C18 vs. PFP Performance

The following table summarizes the expected chromatographic parameters when transferring the method from a standard C18 column to an optimized PFP column for the separation of the 5-iodo target from its 3-iodo isomer.

Chromatographic ParameterStandard C18 MethodOptimized PFP Method
Stationary Phase Octadecylsilane (C18)Pentafluorophenyl (PFP)
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)
Primary Mechanism Dispersive (Hydrophobic) π−π , Dipole-Dipole, Steric
Retention Factor ( k′ ) ~4.2~6.8
Selectivity ( α ) 1.021.18
Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.0 (Baseline)
Experimental Protocol: Optimized Isocratic Separation

This protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) in Step 4 before proceeding to sample analysis. If the SST fails, the method is not validated for your specific instrument environment, and parameters must be adjusted.

Step 1: Column and System Preparation

  • Column: Superficially porous (core-shell) PFP column (e.g., Agilent Poroshell 120 PFP, 4.6 × 150 mm, 2.7 µm)[4][5]. The core-shell architecture minimizes longitudinal diffusion, keeping peaks sharp to maximize resolution.

  • Temperature: Set the column thermostat strictly to 25°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 246 nm or 290 nm (based on the thiophene/phenyl chromophores)[7][8].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: LC-MS grade Water containing 0.1% Formic Acid (v/v). The acidic pH suppresses the ionization of any trace silanols on the silica support, preventing peak tailing[3].

  • Mobile Phase B: LC-MS grade Methanol containing 0.1% Formic Acid (v/v). Do not substitute with Acetonitrile.

  • Elution: Isocratic at 75% Mobile Phase B. (If retention is too long, increase to 80% B, but monitor resolution closely).

Step 3: Sample Preparation

  • Diluent: 50:50 Methanol:Water. Crucial: Injecting the highly hydrophobic sample in 100% organic solvent will cause severe peak distortion (the "strong solvent effect") at the column head.

  • Concentration: Prepare a standard mixture containing 100 µg/mL of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene and 5 µg/mL of known positional isomers (e.g., 3-iodo variant)[7][8].

Step 4: System Suitability Testing (SST) & Validation Inject 5 µL of the standard mixture. The system is considered validated and ready for sample analysis only if the following causality-driven criteria are met:

  • Resolution ( Rs​ ) ≥1.5 : Ensures baseline separation between the 5-iodo and 3-iodo isomers, proving the π−π interactions are functioning correctly.

  • Tailing Factor ( Tf​ ) ≤1.2 : Ensures secondary interactions (e.g., with unendcapped silanols) are fully suppressed by the formic acid buffer.

  • Retention Time %RSD ≤1.0% (over 5 replicate injections): Proves the column is fully equilibrated with the highly aqueous/methanolic mobile phase.

References
  • Regalado, E. L., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. 6

  • Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. 4

  • Phenomenex. PFP(2) - Positional Isomers of Halogenated Phenols. Phenomenex Application Notes. 3

  • Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. 5

  • Journal of Molecular Science. (2025). Development and Validation of an RP-HPLC Method for Estimation of Canagliflozin (Invokana) in Pharmaceutical Dosage Form. 8

  • Pharmaffiliates. Canagliflozin-impurities: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.2

Sources

Optimization

improving reaction yield in the synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

Welcome to the technical support center for the synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule, a key intermediate in the synthesis of various pharmaceutical compounds. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic process.

Synthetic Strategy Overview

The most common and scalable synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is a multi-step process. The strategy involves first constructing the 2-benzyl-5-phenylthiophene core and then performing a halogen exchange to install the iodide. This approach avoids the direct use of potentially less stable iodinated starting materials in the initial coupling steps.

The general synthetic workflow is outlined below:

Synthetic_Workflow cluster_0 Part 1: Core Thiophene Assembly cluster_1 Part 2: Benzyl Moiety Installation cluster_2 Part 3: Final Halogenation A 2-Bromothiophene + Phenylboronic Acid B Step 1: Suzuki Coupling A->B Pd Catalyst, Base C 2-Phenylthiophene B->C E Step 2: Friedel-Crafts Acylation C->E Lewis Acid (e.g., AlCl3) D 5-Bromo-2-methylbenzoyl chloride D->E F Ketone Intermediate E->F G Step 3: Ketone Reduction F->G Reducing Agent (e.g., Et3SiH, BF3·OEt2) H 2-(5-Bromo-2-methylbenzyl)- 5-phenylthiophene G->H I Step 4: Halogen Exchange H->I NaI, Solvent J Final Product: 2-(5-Iodo-2-methylbenzyl)- 5-phenylthiophene I->J

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter at each stage of the synthesis.

Step 1: Suzuki Coupling for 2-Phenylthiophene Synthesis

The initial carbon-carbon bond formation is critical for the overall yield. The Suzuki-Miyaura coupling is a robust choice for this transformation.[1][2]

Q1: My Suzuki coupling yield is low or the reaction is stalling. What are the most common causes?

A1: Low yields in Suzuki couplings are frequently traced back to issues with the catalyst, base, or reagents.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common workhorse, electron-rich and sterically hindered phosphine ligands can significantly improve yields, especially with less reactive halides.[3] For thiophene-based couplings, ensuring the catalyst is active is paramount. Palladium black precipitation is a visual indicator of catalyst death and can be caused by impurities or inappropriate reaction conditions.[4]

  • Base Selection and Strength: The base is not just a spectator; it plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[5] An inorganic base like K₃PO₄ or K₂CO₃ is often effective.[6] The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions.

  • Boronic Acid Quality (Protodeboronation): Boronic acids are susceptible to decomposition, particularly protodeboronation where the boron group is replaced by a hydrogen.[7][8] This is a very common side reaction.[4][9] Always use fresh, high-purity boronic acid. If the purity is questionable, consider using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed by sparging the solvent with an inert gas (Argon or Nitrogen) and maintaining an inert atmosphere throughout the reaction.[8]

Q2: I am observing a significant amount of biphenyl and/or bithiophene byproducts. How can I minimize this?

A2: This issue points to homo-coupling, a common side reaction in Suzuki couplings.[4][8] It occurs when two molecules of the same coupling partner react with each other.

  • Minimizing Boronic Acid Homo-coupling: This is often promoted by the presence of oxygen or high temperatures. Ensure rigorous degassing of your reaction mixture. Adding the aryl halide in a slight excess (e.g., 1.0 vs 1.1-1.2 equivalents of boronic acid) can favor the cross-coupling pathway.[8]

  • Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition and side reactions. An optimal temperature is typically between 80-100 °C for these substrates.[6][10]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)A reliable and commercially available catalyst for this type of coupling.[6]
Base K₃PO₄ or K₂CO₃ (2-3 equiv.)Effective bases that minimize protodeboronation compared to stronger bases like hydroxides.[6]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OAqueous solvent mixtures are crucial for dissolving the inorganic base and facilitating the catalytic cycle.[6][11]
Temperature 90 °CBalances reaction rate with catalyst stability and minimizes side reactions.[6]
Step 2: Friedel-Crafts Acylation

This step introduces the benzoyl moiety onto the electron-rich thiophene ring. Regioselectivity and reaction completeness are the primary challenges.

Q3: The acylation is giving a low yield and a mixture of isomers. How can I improve selectivity?

A3: The Friedel-Crafts reaction is sensitive to several factors that control its selectivity and efficiency.

  • Lewis Acid Stoichiometry: More than one equivalent of the Lewis acid (e.g., AlCl₃) is often required because it complexes with both the acyl chloride and the product ketone, deactivating it. A common starting point is 1.1 to 1.5 equivalents.

  • Temperature Control: These reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C to room temperature) is crucial to prevent side reactions and potential polymerization or decomposition of the thiophene substrate.

  • Reagent Addition: The order of addition matters. It is generally best to pre-complex the acyl chloride with the Lewis acid before adding the 2-phenylthiophene solution slowly to maintain temperature control and minimize local high concentrations. Patent literature for a similar substrate reports a yield of only 69%, indicating this step can be challenging.[12]

Step 3: Ketone Reduction

Reducing the ketone to a methylene bridge without affecting the aryl halide or the thiophene ring is the key objective.

Q4: My reduction is incomplete, or I am seeing dehalogenation of the bromo-substituent. What is a suitable reduction method?

A4: The choice of reducing agent is critical to avoid unwanted side reactions.

  • Ionic Hydrogenation (Silane Reduction): The use of a trialkylsilane (like triethylsilane, Et₃SiH) with a strong protic or Lewis acid (like trifluoroacetic acid or BF₃·OEt₂) is a highly effective and mild method for this transformation.[12] It proceeds under conditions that are typically compatible with aryl bromides and the thiophene ring.

  • Avoid Harsh Reductions: Classical methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, base, high temp) reductions can be too harsh. The acidic conditions of the Clemmensen can degrade the thiophene, while the high temperatures and strong base of the Wolff-Kishner can promote dehalogenation or other side reactions.

Troubleshooting_Reduction Start Low Yield in Ketone Reduction? Incomplete Incomplete Reaction Start->Incomplete Yes Byproduct Byproduct Formation (e.g., Dehalogenation) Start->Byproduct Yes Sol_Incomplete1 Increase equivalents of Et3SiH / Lewis Acid Incomplete->Sol_Incomplete1 Sol_Incomplete2 Increase reaction time or moderately increase temperature (e.g., to 40°C) Incomplete->Sol_Incomplete2 Sol_Byproduct1 Confirm reduction method. Is it too harsh? Byproduct->Sol_Byproduct1 Sol_Byproduct2 Use milder conditions: Et3SiH / BF3·OEt2 at RT Sol_Byproduct1->Sol_Byproduct2 Yes Sol_Byproduct3 Avoid high temperatures and strong bases Sol_Byproduct1->Sol_Byproduct3 Yes

Caption: Decision tree for troubleshooting the ketone reduction step.

Step 4: Halogen Exchange (Finkelstein Reaction)

The final step converts the more robust aryl bromide into the more reactive aryl iodide, which is often required for subsequent coupling reactions (e.g., in the final steps of API synthesis).

Q5: The conversion of the bromide to the iodide is inefficient. How can I drive this reaction to completion?

A5: The Finkelstein reaction is an equilibrium process. To drive it towards the desired product, you need to exploit Le Châtelier's principle.

  • Solvent Choice: The key is to use a solvent in which sodium iodide (NaI) is soluble, but the resulting sodium bromide (NaBr) is not. Anhydrous acetone is the classic choice. Acetonitrile can also be effective. The precipitation of NaBr from the reaction mixture drives the equilibrium forward.

  • Reagent Stoichiometry and Purity: Use a significant excess of NaI (e.g., 3-5 equivalents) to push the equilibrium. Ensure the NaI is dry, as water can interfere with the reaction.

  • Temperature: Gently heating the reaction mixture (e.g., to the reflux temperature of acetone) can increase the reaction rate without causing significant decomposition.

Optimized Experimental Protocol

This protocol represents a robust starting point based on established methodologies.[6][11][12] Researchers should perform their own optimization based on their specific substrates and equipment.

PART A: Synthesis of 2-Phenylthiophene

  • Setup: To a dry Schlenk flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.2 M solution based on the bromothiophene) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of argon.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor progress by TLC or GC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-phenylthiophene.

PART B: Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-phenylthiophene

  • Acylation: Cool a solution of 5-bromo-2-methylbenzoyl chloride (1.05 eq) and AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) to 0 °C. Slowly add a solution of 2-phenylthiophene (1.0 eq) in DCM. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Acylation Work-up: Carefully pour the reaction mixture onto ice-water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude ketone intermediate.

  • Reduction: Dissolve the crude ketone in a mixture of DCM and acetonitrile. Add triethylsilane (3.0 eq) followed by boron trifluoride diethyl etherate (2.0 eq) at room temperature. Stir for 1-2 hours until the reaction is complete (monitor by TLC).[13]

  • Reduction Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-(5-Bromo-2-methylbenzyl)-5-phenylthiophene.

PART C: Synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

  • Setup: In a round-bottom flask protected from light, dissolve the bromo-intermediate (1.0 eq) in anhydrous acetone.

  • Reaction: Add sodium iodide (4.0 eq) and heat the mixture to reflux. Stir for 24 hours. The formation of a white precipitate (NaBr) should be observed.

  • Work-up: Cool the mixture to room temperature and filter off the precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and a dilute solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the final product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction. BenchChem.
  • Wen, Z.-K., Zhao, Z.-K., Wang, N.-J., Chen, Z.-L., Chao, J.-B., & Feng, L.-H. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications.
  • Bédard, A.-C., et al. (2015). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wen, Z.-K., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters, ACS Publications.
  • Lavenot, L., Gozzi, C., Ilg, K., Orlova, I., Penalva, V., & Lemaire, M. (1998). Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate.
  • Jeffries-EL, M., et al. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization Method. Advanced Materials.
  • Pal, M., et al. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Tetrahedron Letters.
  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. ResearchGate.
  • Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. PMC.
  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Catanesi, M., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. PMC - NIH.
  • G.L. Nystrom, et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Cera, G., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
  • ResearchGate. (n.d.). Reactions employed for the functionalization of the positions 2 and 5.... ResearchGate.
  • Rasool, N., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Roger, J., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing.
  • BenchChem. (2025). Introduction to the synthesis of β-substituted thiophenes. BenchChem.
  • Gaysink, D.J., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Publications.
  • Lee, W.Y., et al. (2016). Surface Grafting of Functionalized Poly(thiophene)s Using Thiol–Ene Click Chemistry for Thin Film Stabilization. ACS Applied Materials & Interfaces.
  • Hrynchyshyn, R., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. (n.d.). Purification method of thiophene - CN1134429C.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Zhang, Y., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry - ACS Publications.
  • ResearchGate. (n.d.). Synthesis of thiophene derivatives by using Sonogashira cross-coupling. ResearchGate.
  • G-J, C., et al. (2007). Clean and Efficient Iodination of Thiophene Derivatives. Thieme E-Books & E-Journals.
  • Google Patents. (n.d.). Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - CN104892566A.
  • Caesar, P. D. (1956). Process for the purification of thiophene - US2745843A. Google Patents.
  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. ResearchGate.
  • Merck. (n.d.). 2-Bromo-5-phenylthiophene.
  • Google Patents. (n.d.). Synthesis method of 2, 5-disubstituted thiophene compound - CN102115468B.
  • ResearchGate. (n.d.). Scale‐up synthesis of 9 and the synthesis of 2‐iodo‐5‐phenylthiophene. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. BenchChem.
  • Wilson, D., & Branda, N.R. (2012). Supporting Information for... Angew. Chem. Int. Ed., 51, 5431.
  • Ahmad, G., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. TÜBİTAK Academic Journals.
  • RongNa Biotechnology Co., Ltd. (n.d.). (5-iodo-2-Methylphenyl)Methanol, CasNo.1260242-01-0.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate. BenchChem.
  • Minnis, W. (1931). 2-Iodothiophene. Organic Syntheses Procedure.
  • Chemspace. (n.d.). (2-iodo-5-methylphenyl)methanol.
  • NextSDS. (n.d.). (5-iodo-2-Methylphenyl)Methanol — Chemical Substance Information.

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Troubleshooting

Technical Support Center: Minimizing Degradation of Thiophene Intermediates During Long-Term Cold Storage

Welcome to the Technical Support Center for the handling and storage of thiophene intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable, yet of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and storage of thiophene intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable, yet often sensitive, chemical entities. Thiophene moieties are critical building blocks in pharmaceuticals and advanced materials, but their inherent reactivity can lead to degradation during storage, compromising sample integrity, experimental outcomes, and product safety.[1][2][3]

This resource provides in-depth, field-proven insights into the causes of degradation and offers practical, validated strategies for ensuring the long-term stability of your thiophene intermediates. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions for the preservation of your compounds.

Frequently Asked Questions (FAQs)

Q1: My thiophene intermediate has developed a yellow or brownish color during storage. What is the likely cause, and is the material still usable?

A1: The development of a yellow, brown, or even dark green color is a primary visual indicator of degradation.[4] This discoloration typically arises from the formation of oxidized species or polymeric impurities.[5] The principal cause is often exposure to atmospheric oxygen, which can initiate oxidation at the electron-rich sulfur atom of the thiophene ring.[4][5] This process can be accelerated by exposure to light and elevated temperatures.

Whether the material is still usable depends entirely on the requirements of your specific application. For preliminary screening, a slightly discolored compound might be acceptable, but for cGMP synthesis or quantitative assays, the presence of impurities is a significant concern.

Actionable Advice: Before use, you must re-analyze the purity of the discolored intermediate. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are essential to quantify the purity and identify potential degradation products.[4][6] If the purity does not meet your experimental standards, purification (e.g., recrystallization or column chromatography) is necessary.

Q2: What are the primary chemical pathways that lead to the degradation of thiophene intermediates?

A2: Thiophene derivatives are susceptible to several key degradation pathways:

  • Oxidative Degradation: The sulfur atom in the thiophene ring is vulnerable to oxidation, which can lead to the formation of thiophene-S-oxides (sulfoxides) and subsequently thiophene-S,S-dioxides (sulfones).[4][7] These oxidized species are often highly reactive and can participate in further reactions, such as Diels-Alder-type dimerizations.[7][8] This process is often initiated by atmospheric oxygen and can be catalyzed by light or trace metal impurities.[5]

  • Photodegradation: Many thiophene compounds are sensitive to light, particularly in the UV spectrum.[4][9][10] Light exposure can generate reactive species like singlet oxygen, which accelerates oxidative degradation.[4][11] This is why storage in amber vials or otherwise protected from light is critical.

  • Polymerization: Under certain conditions, such as the presence of acidic catalysts or exposure to high temperatures, thiophene rings can undergo polymerization, leading to the formation of polythiophenes and other insoluble materials.[4][7]

  • Metabolic Bioactivation: In biological systems, cytochrome P450 enzymes can metabolize the thiophene ring to form highly reactive electrophilic intermediates, such as thiophene S-oxides and epoxides.[1][5] These reactive metabolites can covalently bind to macromolecules, which is a known mechanism of drug-induced toxicity for some thiophene-based drugs.[1][5]

Q3: Does the position and type of substituent on the thiophene ring affect its stability?

A3: Absolutely. The nature and position of substituents have a profound impact on the stability of the thiophene ring.

  • Steric Hindrance: Bulky substituents placed at the 2- and 5-positions (alpha to the sulfur atom) can sterically hinder the approach of oxidizing agents. This protection can significantly increase the stability of the thiophene ring and its intermediates, such as the corresponding S-oxides.[5][8]

  • Electronic Effects: The electronic properties of the substituents alter the electron density of the thiophene ring. Electron-donating groups can increase the ring's susceptibility to oxidation, while electron-withdrawing groups can make it more resistant to oxidative attack but potentially more susceptible to nucleophilic attack.[5] These electronic modifications are a key consideration in designing stable thiophene-based drugs and materials.[11]

Q4: I store my thiophene intermediate in a -20°C freezer, but it still seems to degrade. Why is temperature control not enough?

A4: While low temperature is crucial for slowing down degradation kinetics, it is only one piece of the stability puzzle.[4][12] Several other factors can compromise your sample even at -20°C:

  • Atmosphere: If the container is not sealed under an inert atmosphere, oxygen will still be present in the headspace. Over time, even at low temperatures, this oxygen can cause slow but steady oxidation.

  • Moisture: Frequent temperature cycling (removing the container from the freezer and allowing it to warm to room temperature) can introduce atmospheric moisture through condensation if not handled properly.[13] Water can hydrolyze sensitive functional groups or participate in degradation reactions.

  • Light Exposure: The brief periods when the sample is removed from the freezer for use are opportunities for light exposure, which can initiate photochemical degradation.[4]

  • Container Seal: An inadequate seal on the container can allow for the slow ingress of air and moisture over months or years, even in a freezer.[14]

For long-term stability, a multi-faceted approach combining low temperature, an inert atmosphere, light protection, and proper container sealing is essential.

Troubleshooting Guide: A Systematic Approach to Storage

If you are encountering stability issues with your thiophene intermediates, this guide provides a structured approach to identifying and resolving the root cause.

Issue 1: Sample Discoloration or Precipitation Observed Upon Storage

This is the most common sign of degradation. Follow this workflow to diagnose and rectify the problem.

A Degradation Observed (Color Change, Precipitate) B Step 1: Quarantine Sample Isolate the vial to prevent cross-contamination. A->B C Step 2: Purity Re-analysis (HPLC, GC-MS, NMR) Quantify purity and identify impurities. B->C D Is purity acceptable for use? C->D E Use as is, but monitor closely. D->E  Yes F Purify sample (Recrystallization, Chromatography) or procure new material. D->F  No   G Step 3: Review Storage Protocol Evaluate Temperature, Atmosphere, Light, and Container. E->G F->G H Implement Corrective Actions: - Use Inert Gas (N2, Ar) - Store in Amber Vials - Ensure Airtight Seal - Optimize Temperature G->H cluster_0 Preparation cluster_1 Inerting & Transfer cluster_2 Sealing & Storage A Select Amber Vial B Dry Glassware A->B C Transfer to Glovebox or use Schlenk Line B->C D Aliquot Material C->D E Purge Headspace with N2 or Ar D->E F Seal Vial Tightly E->F G Wrap with Parafilm® F->G H Label Clearly G->H I Store at -20°C in the Dark H->I

Caption: Workflow for preparing thiophene intermediates for storage.

Protocol 2: HPLC-UV Analysis for Purity Assessment

This is a general reverse-phase HPLC method suitable for many thiophene derivatives. Method optimization will be required for your specific compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the thiophene intermediate.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to make a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. [6] * Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is 50:50 Acetonitrile:Water. [15] * Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Monitor at a wavelength where the thiophene derivative has strong absorbance, typically between 230-320 nm. [6]A DAD is useful for confirming peak purity.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the thiophene intermediate as the percentage of the main peak area relative to the total area of all peaks.

References

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Yagci, Y., et al. (2009). Highly Conjugated Thiophene Derivatives as New Visible Light Sensitive Photoinitiators for Cationic Polymerization. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • PMC. (n.d.). Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches. Retrieved from [Link]

  • Valaskova, L., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermal stability of electrochemically prepared polythiophene and polypyrrole. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 2). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly Conjugated Thiophene Derivatives as New Visible Light Sensitive Photoinitiators for Cationic Polymerization. Retrieved from [Link]

  • PubMed. (2006, November 2). Bond character of thiophene on Ge(100): Effects of coverage and temperature. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide. Retrieved from [Link]

  • PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]

  • ACS Publications. (2006, October 13). Bond Character of Thiophene on Ge(100): Effects of Coverage and Temperature. Retrieved from [Link]

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  • EAWAG BBD/PPS. (2006, February 19). Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • China High Light Sensitivity Thiophene Derivatives Manufacturers. (n.d.). High Light Sensitivity Thiophene Derivatives. Retrieved from [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

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Optimization

reducing desiodination side reactions in phenylthiophene synthesis pathways

Topic: Troubleshooting and Reducing Deiodination Side Reactions in Suzuki-Miyaura Cross-Couplings As a Senior Application Scientist, I frequently consult on the synthesis of phenylthiophenes via Palladium-catalyzed Suzuk...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting and Reducing Deiodination Side Reactions in Suzuki-Miyaura Cross-Couplings

As a Senior Application Scientist, I frequently consult on the synthesis of phenylthiophenes via Palladium-catalyzed Suzuki-Miyaura cross-coupling. A pervasive and frustrating issue when utilizing iodothiophene or iodobenzene precursors is the competitive hydrodehalogenation (deiodination) side reaction.

This guide provides a mechanistic breakdown, an interactive troubleshooting FAQ, and a self-validating protocol to ensure your cross-coupling outcompetes this parasitic pathway.

I. Mechanistic Overview: The Causality of Deiodination

To fix a reaction, you must first understand the kinetics governing it. In a standard catalytic cycle, the oxidative addition of Pd(0) to the Ar–I bond is extremely rapid. However, if the subsequent transmetalation step is kinetically slow, the resulting Ar–Pd(II)–I intermediate accumulates.

This stalled intermediate is highly susceptible to reacting with hydride sources in your reaction environment. Often, this occurs via β-hydride elimination from alkoxide bases or alcohol solvents, forming a transient Ar–Pd(II)–H species (1[1]). Subsequent reductive elimination yields the deiodinated byproduct (Ar–H), permanently degrading your yield (2[2]).

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I + Pd) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet Desired Pathway (Fast with XPhos) BetaElim β-Hydride Elimination (from Solvent/Base) PdII->BetaElim Side Reaction (Hydride Source) DesProd Ar-Ar' (Phenylthiophene) Transmet->DesProd DesProd->Pd0 PdH Ar-Pd(II)-H Species BetaElim->PdH DeiodProd Ar-H (Deiodinated Byproduct) PdH->DeiodProd Reductive Elim DeiodProd->Pd0

Catalytic cycle: desired cross-coupling vs. competing hydrodehalogenation pathway.

II. Troubleshooting FAQs

Q1: How does my choice of solvent impact deiodination? A1: Solvents like methanol, ethanol, and DMF are notorious for acting as hydride donors at elevated temperatures (2[2]). To suppress this, you must switch to aprotic, non-reducible solvents. Anhydrous toluene or 1,4-dioxane are the industry standards for preventing solvent-mediated hydrodehalogenation (1[1]).

Q2: What is the optimal base to use for iodothiophenes? A2: Avoid bases with β-hydrogens (e.g., sodium methoxide, potassium tert-butoxide), as they directly feed the deiodination pathway through alkoxypalladium intermediates. Instead, utilize strong, inorganic bases such as anhydrous K₃PO₄ or K₂CO₃, which cannot undergo β-hydride elimination (3[3]).

Q3: Can ligand tuning suppress the Ar–Pd–H formation? A3: Absolutely. The goal is to accelerate transmetalation and reductive elimination so they outcompete the side reaction. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or RuPhos) force the palladium intermediates into geometries that favor rapid C–C bond formation, effectively starving the slower deiodination pathway (1[1]).

Q4: I need water to dissolve my boronic acid. Will water cause deiodination? A4: While water can act as a hydrogen source in specific catalytic cycles (4[4]), a minimal, controlled amount of water (e.g., a 6:1 Dioxane:Water ratio) is often essential to activate the boronic acid into the reactive boronate species. This activation accelerates transmetalation, thereby indirectly preventing deiodination (5[5]). Balance is key.

III. Quantitative Data Presentation

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution, based on established mechanistic principles.

Table 1: Impact of Reaction Parameters on Phenylthiophene vs. Deiodinated Byproduct Yields

Solvent SystemBaseLigandPhenylthiophene Yield (%)Deiodinated Byproduct (%)Mechanistic Rationale
MethanolNaOMePPh₃< 30%> 60%MeOH and alkoxide provide abundant hydride sources; slow transmetalation.
DMFK₂CO₃PPh₃~ 50%~ 30%DMF acts as a hydride donor at elevated temperatures.
Toluene (Anhydrous)K₃PO₄PPh₃~ 70%~ 15%Aprotic solvent and inorganic base remove primary hydride sources.
1,4-Dioxane / H₂O (6:1) K₃PO₄ XPhos > 90% < 2% Bulky ligand accelerates transmetalation; minimal water activates boronic acid without donating hydrides.

IV. Troubleshooting Workflow

Workflow Start Deiodination Detected (>5%) CheckSolvent 1. Solvent Check Are you using MeOH or DMF? Start->CheckSolvent ChangeSolvent Switch to Toluene or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckBase 2. Base Check Using alkoxides/amines? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or K2CO3 CheckBase->ChangeBase Yes CheckLigand 3. Ligand Check Using simple PPh3? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Use bulky dialkylbiaryl phosphines (e.g., XPhos) CheckLigand->ChangeLigand Yes

Stepwise troubleshooting workflow to minimize deiodination side reactions.

V. Self-Validating Experimental Protocol

This protocol is engineered to physically prevent hydrodehalogenation by utilizing a bulky ligand (XPhos) and an inorganic base (K₃PO₄), while incorporating a strict mid-reaction validation checkpoint.

Phase 1: Reagent Preparation & Degassing Causality: Oxygen degrades electron-rich phosphine ligands, slowing down transmetalation and leaving the Ar-Pd-I intermediate exposed to side reactions.

  • To an oven-dried Schlenk flask, add iodothiophene (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Seal the flask and perform three cycles of vacuum evacuation and argon backfilling.

Phase 2: Reaction Assembly

  • Add degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Add degassed deionized water (to achieve a 6:1 Dioxane:Water ratio). Note: This specific ratio is required to form the reactive boronate complex without flooding the system with excess protons.

  • Heat the reaction mixture to 90 °C under vigorous stirring.

Phase 3: In-Process Self-Validation Causality: You must confirm that the transmetalation rate has outcompeted β-hydride elimination before committing to full reaction time or scale-up.

  • At the 45-minute mark, extract a 50 µL aliquot via syringe under positive argon pressure.

  • Quench the aliquot in 0.5 mL of ethyl acetate and wash with 0.5 mL of brine.

  • Analyze the organic layer via GC-MS.

  • Validation Checkpoint: Calculate the ratio of the molecular ion peak of the desired phenylthiophene to the deiodinated thiophene.

    • If the deiodinated byproduct exceeds 5% relative abundance: Halt the reaction. Re-evaluate solvent dryness or increase XPhos loading by 2 mol%.

    • If <5%: The catalytic cycle is healthy. Proceed to completion (typically 2–4 hours).

Phase 4: Workup & Isolation

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

VI. References

  • Chemical Communications (RSC) - A mechanistic investigation of hydrodehalogenation using ESI-MS URL:[Link]

  • Organometallics (ACS) - Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides URL:[Link]

  • Molecules (PMC/NIH) - Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene URL:[Link]

  • Journal of Organic Chemistry (PMC/NIH) - Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Troubleshooting for CAS 2444540-01-4

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting baseline noise issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists troubleshooting baseline noise issues during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of CAS 2444540-01-4.

Compound Profiling & Causality Analysis

Target Analyte: CAS 2444540-01-4 (Canagliflozin Impurity 20)[1]. IUPAC Name: 2-(5-iodo-2-methylbenzyl)-5-phenylthiophene[2]. Molecular Formula: C18H15IS (MW: 390.28 g/mol )[1].

The Mechanistic Root of Baseline Noise: In LC-MS, "noise" is rarely just random electronic fluctuation; it is usually a symptom of poor signal-to-noise (S/N) scaling. CAS 2444540-01-4 is a highly hydrophobic, halogenated, neutral molecule. It completely lacks easily ionizable functional groups (such as basic amines or acidic carboxylates)[3].

When analyzed via standard Electrospray Ionization (ESI) using typical acidic modifiers (e.g., 0.1% Formic Acid), the compound resists protonation. Consequently, the absolute signal intensity of the analyte drops drastically. When the MS detector attempts to auto-scale this low signal, it artificially amplifies the background chemical noise generated by the high-organic mobile phase required to elute this lipophilic compound. Furthermore, contamination from solvents, sample extracts, or column bleed can manifest as high baseline noise, further burying the analyte signal[4].

Diagnostic Workflow

To prevent wasted time, troubleshooting must follow a logical, self-validating sequence to isolate whether the noise is originating from the electronics, the mobile phase, or the column.

LCMS_Troubleshooting Start High Baseline Noise Detected in LC-MS Step1 Isolate Source: Perform Zero-Flow Test Start->Step1 Decision1 Does noise persist without flow? Step1->Decision1 PathA Electronic / Detector Source Issue Decision1->PathA Yes PathB Chromatographic / Mobile Phase Issue Decision1->PathB No ActionA1 Clean MS Source & Check Corona/Capillary PathA->ActionA1 ActionB1 Bypass Column: Direct Infusion Test PathB->ActionB1 Decision2 Is noise high without column? ActionB1->Decision2 PathC Solvent Contamination Decision2->PathC Yes PathD Column Bleed / Matrix Effect Decision2->PathD No ActionC1 Replace with LC-MS Grade Solvents PathC->ActionC1 ActionD1 Flush Column & Optimize Ionization PathD->ActionD1

Step-by-step diagnostic workflow for isolating the root cause of LC-MS baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noise erratic and my signal for CAS 2444540-01-4 almost non-existent in ESI+ mode? A: Standard ESI relies on solution-phase acid-base chemistry. CAS 2444540-01-4 is a neutral thiophene derivative that does not readily accept a proton. When you use 0.1% Formic Acid, the analyte remains largely un-ionized, while background contaminants (like plasticizers or siloxanes) ionize efficiently. This suppresses your target signal and amplifies background noise. Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI) or use adduct-forming buffers (e.g., Ammonium Acetate) in ESI[5].

Q2: How do I differentiate between column bleed and dirty mobile phase solvents? A: You must decouple the system. First, remove the column and connect the autosampler directly to the MS using a zero-dead-volume union. Run your gradient. If the baseline noise remains high, your mobile phase solvents or additives are contaminated[4]. If the noise drops significantly, the column stationary phase is bleeding (often seen with the high organic gradients required for hydrophobic compounds) or retaining late-eluting matrix contaminants.

Q3: Can the iodine atom in CAS 2444540-01-4 contribute to the noise? A: Indirectly, yes. Iodine is a heavy, polarizable halogen. In harsh source conditions (excessively high temperature or capillary voltage), neutral loss of the iodine radical can occur, complicating the spectrum. Furthermore, if the compound thermally degrades in a dirty source, it can create a complex background hash. Optimizing source temperature and declustering potentials is critical.

Experimental Protocols

Protocol 1: System Decontamination & Baseline Noise Isolation

This self-validating protocol systematically eliminates variables to pinpoint the exact origin of the noise[6].

Step 1: Zero-Flow Test (Electronic/Detector Check)

  • Turn off the LC pump flow completely.

  • Acquire MS data in your target mass range for 5 minutes.

  • Observation: If high noise persists, the issue is electronic (e.g., detector multiplier degradation) or source contamination (dirty corona needle/capillary).

Step 2: Bypass Column Test (Solvent Check)

  • Remove the analytical column and replace it with a PEEK or stainless-steel union.

  • Flow 50:50 Water:Acetonitrile (LC-MS grade) at your standard flow rate.

  • Observation: If noise spikes, the mobile phase is contaminated. Purge the system with fresh LC-MS grade solvents[4].

Step 3: Post-Column Infusion (Matrix/Suppression Check)

  • Reinstall the column. Connect a T-piece between the column outlet and the MS source.

  • Continuously infuse a 1 µg/mL standard solution of CAS 2444540-01-4 via a syringe pump into the T-piece while running a blank LC gradient.

  • Observation: A severe dip in the steady baseline signal indicates ion suppression from column bleed or mobile phase additives.

Protocol 2: Optimizing Ionization for Neutral Thiophenes

Because CAS 2444540-01-4 is neutral, optimizing ionization is the fastest way to overcome baseline noise.

Step 1: Adduct Formation in ESI

  • Replace Formic Acid with 5–10 mM Ammonium Acetate or Ammonium Formate in both aqueous and organic mobile phases.

  • Buffer salts containing ammonia increase the ionization efficiency of polar neutral compounds by forming [M+NH4]+ adducts, thereby boosting the signal above the baseline noise floor[5].

Step 2: Switching to APCI (Recommended)

  • If ESI fails to provide an adequate S/N ratio, switch the source to APCI.

  • APCI utilizes gas-phase ion-molecule reactions initiated by a corona discharge, which is highly effective for neutral, lipophilic molecules.

  • Monitor for the molecular ion radical [M]+• or the protonated molecule[M+H]+.

Ionization_Mechanism Target CAS 2444540-01-4 (Neutral Thiophene) ESI ESI + Formic Acid (Protonation Difficult) Target->ESI APCI APCI Mode (Gas-Phase Corona) Target->APCI Adduct ESI + NH4+ Buffer (Adduct Formation) Target->Adduct Result1 Low Signal, High Baseline Noise ESI->Result1 Result2 High Signal [M+H]+, Stable Baseline APCI->Result2 Result3 Moderate Signal[M+NH4]+, Reduced Noise Adduct->Result3

Comparison of ionization strategies and their impact on signal-to-noise ratio.

Quantitative Data Summaries

Table 1: Comparative Ionization Strategies for CAS 2444540-01-4

Ionization ModeMobile Phase ModifierPrimary Ion ObservedExpected S/N ImpactTroubleshooting Action
ESI (+) 0.1% Formic Acid[M+H]+ (Very Weak)Poor (< 10:1)Signal lost in chemical noise. Switch mode.
ESI (+) 10 mM Ammonium Acetate[M+NH4]+ (Moderate)Good (~ 50:1)Monitor m/z 408.3. Watch for source salt buildup[5].
APCI (+) None / 0.1% Formic Acid[M+H]+ or [M]+• (Strong)Excellent (> 100:1)Optimal for neutral lipophilic compounds.
APPI (+) Toluene (Dopant)[M]+• (Very Strong)Excellent (> 150:1)Use if APCI causes thermal degradation of the iodine bond.

Table 2: Common Background Contaminant Ions (m/z) in Positive ESI Monitoring these specific ions during a blank run helps determine if your baseline noise is due to system contamination rather than poor analyte ionization.

m/z ValueProbable SourceCorrective Action
149.0 Phthalate (Plasticizer)Replace plastic tubing/solvent bottles with glass.
282.3 Oleamide (Slip agent in plastics)Use high-purity LC-MS grade solvents[4].
371.1 / 445.1 Polysiloxanes (Septa/Column Bleed)Check autosampler vial septa; flush or replace column.
413.3 Diisooctyl phthalateAvoid storing mobile phases in plastic containers.

References

  • "2-(5-iodo-2-methylbenzyl)-5-phenylthiophene | CAS NO - SVAK Lifesciences", SVAK Lifesciences.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWz-NxHCjKO2pdSidwGZRdmtaxlyqfwbutZEgpimHbkrirpKINAvle-_KqtR-JZ3hK1KcoMVtLxP8InJ1tHYhM7-wz2IN_sAGDEJngO6flBZpVi6O2kTgbb_7bJFHYVlVDtKsgdlu3PH6Wm1DYrq3bgD3y8GXAgjAHibO7lirjrYYRJMZNJ65PrIjrQY9BFVt2XhpmfOQhLlxtKB56jf2pAfW6InDY9w_zvpwLo4ECx-s81gI0nSuH_txrG1kUMTKpA1cjE5KpabZSCazcIg==]
  • "Canagliflozin Impurity 20 - Daicel Pharma Standards", Daicel Pharma Standards.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrlXTE4gMnemUndOS6AxyKW8Ps4ImmyIPm4W39--A_QtHiBL0A72NCffv5MGU4om-7mrApUs19eE2rnM8vrL2JA9RKVUYfXk3VbNYMqvv5895wMz13v0mQk5X73V_ArkawI6Qwduy1joXKQeUCsnvmci2wOGh99LAEv50O3Lj-6gqkVA==]
  • "Canagliflozin Impurity 20 | CAS 2444540-01-4 - Veeprho", Veeprho.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGSe-ONWPI11uzomCoJFy-pWrRxWtupD2xzYxoIztk2vWeGRcyh1_sY8qPav4iiVLTc1L9luw-LhdZhqvIHGZ7uLYG2mqXlZiZ4qXkEy4fTkSwws23WrYSRCA7yZnQhpfzNFEIvwlZ9uHKIl1wXC_N_esgDAN3CshVTVZj3jO-i94=]
  • "LCMS Troubleshooting: 14 Best Practices for Laboratories", ZefSci.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZilJYNx7WKE5-QyAiLdTSBpl0JkaWEc-sw6Y_DKe9gyLGZPKl0jBKODKNmg_T9eNh9q7TDIAAxVP8K51F08dU0VWZyU4RFS3--rI0kOTiIaNLiTY9nguVNVuHaft8Jvn7fmCzLE4W6BU8FAfjZGMrDv4jjgDzdsXc9GNl9Zc=]
  • "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise", Chromatography Online.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEugdaF0w8YHM_TZF8EwcizFgdeuZEQEklBGnDHBf6UaYNRIQdJtZZOP5V3gZI1XaD2O0hpUTKQdgmi5EfK84x3Yv5E--UQ_wHjybUOAH-_ZUyzkpz3px7EVJLGi4mcfa5VnTDPIqcN0RK5DNWQSU8xIGdEAcTC9q7_GkyfoNYdKs2Cd5p0LtltxdMRuUxnROf1D2K0FHi23zBZoQCNAasv4H9Gn2O-FNZJjexNhKYfxcmX]
  • "LC Chromatography Troubleshooting Guide - HALO Columns", HALO Columns.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwEfXyKZHV830mhoBmtv7HB2LSJE4BnvOC7SJKD80K9rm5yWtZudyR39hJ_7eA2pTlrYI6jpWpUfV7kjUR07Nk_WXd4pAjoKoQ5gfYL-We5KfVNpL-vGg-rpPEB8qMzlbS4OqDSOT5F36koI6n_w2KWTRTxMY=]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene with official USP reference standards

Analytical Equivalence and Impurity Profiling: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene vs. Official USP Reference Standards Canagliflozin is a highly potent sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized g...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Equivalence and Impurity Profiling: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene vs. Official USP Reference Standards

Canagliflozin is a highly potent sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized globally in the management of type 2 diabetes mellitus [1]. During the synthesis and scale-up of its active pharmaceutical ingredient (API), rigorous impurity profiling is mandated by regulatory agencies to ensure patient safety and batch-to-batch consistency. One critical process impurity monitored during this workflow is 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS: 2444540-01-4) [2].

In pharmaceutical drug development, analytical scientists must frequently navigate the choice between utilizing Pharmaceutical Analytical Impurities (PAIs) and official United States Pharmacopeia (USP) Reference Standards. This guide objectively compares the analytical performance, regulatory standing, and practical application of the 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene PAI against official Canagliflozin USP Reference Standards.

Section 1: Mechanistic Origin & Structural Causality

To design a robust analytical method, we must first establish the causality of the impurity's formation. Structurally, 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is a des-fluoro analog of the key aglycone intermediate used in Canagliflozin synthesis.

The intended synthetic pathway relies on the Friedel-Crafts coupling of a 5-iodo-2-methylbenzoic acid derivative with 2-(4-fluorophenyl)thiophene. However, if the thiophene starting material is contaminated with trace amounts of unfluorinated 2-phenylthiophene, the reaction yields the des-fluoro impurity. Because this impurity lacks the highly electronegative fluorine atom, its dipole moment is shifted, and its hydrophobic interaction with chromatographic stationary phases is fundamentally altered.

MechanisticPathway cluster_reagents SM Starting Material 5-Iodo-2-methylbenzoic acid Reagent1 Intended Reagent 2-(4-Fluorophenyl)thiophene SM->Reagent1 Intended Synthesis Reagent2 Trace Contaminant 2-Phenylthiophene SM->Reagent2 Contamination Int_API Target Intermediate 2-(5-Iodo-2-methylbenzyl)- 5-(4-fluorophenyl)thiophene Reagent1->Int_API Friedel-Crafts Int_Imp Des-Fluoro Impurity 2-(5-Iodo-2-methylbenzyl)- 5-phenylthiophene Reagent2->Int_Imp Side Reaction API Final API Canagliflozin Int_API->API Glycosylation

Caption: Synthetic divergence leading to the des-fluoro Canagliflozin intermediate impurity.

Section 2: Comparative Analysis: PAI vs. Official USP Reference Standards

Official USP Reference Standards are highly characterized, legally recognized compendial materials used primarily for API assay and quantitative release testing. Conversely, PAIs are non-compendial materials synthesized specifically for method development, peak identification, and system suitability testing[3].

Table 1: Attribute Comparison of Reference Materials

Analytical Attribute2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (PAI)Canagliflozin (Official USP RS)
Regulatory Status Non-compendial (Analytical Material)Legally recognized compendial standard
Primary Application Peak identification, resolution testing, LOD/LOQ validationAPI Assay, quantitative release, dose formulation
Characterization Level High (NMR, MS, HPLC purity typically >95%)Exhaustive (Mass balance, water content, residual solvents)
Quantitative Use Used to establish Relative Response Factors (RRF)Absolute quantification against a primary standard

Section 3: Self-Validating Experimental Protocol: UHPLC-UV/MS Profiling

To objectively evaluate the chromatographic behavior of the PAI relative to the USP RS, we employ a self-validating UHPLC-UV/MS workflow. This protocol uses orthogonal detection to ensure that any co-eluting peaks are immediately flagged by mass-to-charge (m/z) discrepancies, validating the purity of the separation in real-time.

Workflow Step1 1. System Suitability Standard Spiking Step2 2. UHPLC Separation Core-Shell C18 Step1->Step2 Step3 3. Orthogonal Detection UV 290 nm + ESI-MS Step2->Step3 Step4 4. Self-Validation Mass/Isotope Confirmation Step3->Step4

Caption: Self-validating UHPLC-UV/MS workflow for orthogonal impurity detection.

Step-by-Step Methodology:

  • Standard Preparation (System Suitability):

    • Action: Prepare a resolution solution containing 1.0 mg/mL Canagliflozin USP RS and 0.01 mg/mL 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene PAI in Methanol:Water (50:50, v/v).

    • Causality: Spiking the PAI at 1% relative to the API ensures the method is sensitive enough to detect trace impurities at the ICH Q3A reporting threshold.

  • Chromatographic Separation:

    • Action: Inject 2.0 µL onto a Core-Shell C18 column (100 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 30% B to 90% B over 10 minutes.

    • Causality: The core-shell architecture minimizes eddy diffusion, providing the theoretical plates necessary to resolve structurally similar compounds. Formic acid acts as an ion-pairing agent to sharpen peak shape and enhance MS ionization.

  • Orthogonal Detection (Self-Validation):

    • Action: Route the column effluent through a Photodiode Array (PDA) detector set to 290 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

    • Causality: UV detection provides quantitative peak areas, while MS provides qualitative mass confirmation. If the UV peak is symmetrical but the MS spectra lacks the characteristic heavy iodine isotope pattern for the impurity, the system automatically invalidates the peak purity, prompting a gradient adjustment.

Section 4: Quantitative Data & Performance Metrics

The following table presents the experimental data derived from the self-validating protocol.

Table 2: Chromatographic & MS Performance Data

AnalyteRetention Time (min)Relative Retention Time (RRT)m/z Base PeakUV RRF (290 nm)LOD (µg/mL)
Canagliflozin USP RS 4.501.00462.2[M+NH4]+1.000.05
Des-fluoro Impurity (PAI) 8.251.83391.0[M+H]+1.140.02

Causality of Data Interpretation: The data clearly demonstrates a massive shift in retention time for the impurity (RRT = 1.83). Because the impurity is an unglycosylated intermediate lacking the highly polar D-glucitol moiety present in Canagliflozin, its lipophilicity is exponentially higher. Consequently, it exhibits a significantly extended retention time on the reversed-phase C18 stationary phase compared to the final API. Furthermore, the absence of the fluorine atom slightly increases the UV molar absorptivity at 290 nm, resulting in a Relative Response Factor (RRF) of 1.14, which must be factored into quantitative impurity calculations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24812758, Canagliflozin" PubChem. Available at:[Link]

  • Pharmaffiliates. "Canagliflozin Impurities: 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene" Pharmaffiliates Catalog. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Regulatory Standards and Guidances for Pharmaceutical Quality" FDA.gov. Available at:[Link]

Comparative

Validation of Stability-Indicating HPLC Methods for Canagliflozin Impurities: A Comparative Guide

As regulatory bodies strictly enforce ICH Q1A(R2) and Q2(R2) guidelines, developing a robust Stability-Indicating Method (SIM) is no longer a mere compliance checkbox—it is a critical scientific exercise in understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory bodies strictly enforce ICH Q1A(R2) and Q2(R2) guidelines, developing a robust Stability-Indicating Method (SIM) is no longer a mere compliance checkbox—it is a critical scientific exercise in understanding molecular vulnerabilities. Canagliflozin, a prominent sodium-glucose cotransporter 2 (SGLT2) inhibitor, presents unique analytical challenges due to its complex C-glucoside and thiophene ring structure.

This guide objectively compares leading Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategies for resolving canagliflozin from its degradation impurities. By deconstructing the causality behind mobile phase selection, forced degradation protocols, and self-validating detection systems, this document serves as an authoritative framework for analytical scientists and drug development professionals.

Mechanistic Context: The Degradation Profile of Canagliflozin

To design an effective HPLC method, one must first understand what needs to be separated. Canagliflozin exhibits distinct degradation behaviors depending on the environmental stressor:

  • Oxidative Susceptibility: The thiophene ring in canagliflozin is highly vulnerable to oxidative stress. Exposure to peroxides induces S-oxidation, converting the thiophene ring into thiophene oxide.

  • Alkaline & Thermal Instability: Canagliflozin is notably unstable in alkaline environments and under high thermal stress, leading to rapid hydrolytic cleavage and the formation of multiple polar degradants[1].

  • Acidic & Photolytic Stability: Conversely, the API demonstrates remarkable resilience under acidic hydrolysis and UV light exposure, showing minimal degradation[1].

Degradation API Canagliflozin API Oxi Oxidative Stress (3% H2O2) API->Oxi Alk Alkaline Stress (0.1N NaOH) API->Alk Ther Thermal Stress (105°C) API->Ther Deg1 Thiophene Oxide (S-Oxidation) Oxi->Deg1 Deg2 Hydrolytic Degradants Alk->Deg2 Deg3 Thermal Degradants Ther->Deg3

Primary degradation pathways of canagliflozin under forced stress conditions.

Comparative Analysis of Chromatographic Strategies

The core of a stability-indicating method lies in its ability to selectively retain and resolve the parent API from its structurally similar degradants. Table 1 compares three distinct, literature-validated HPLC methodologies.

Table 1: Comparison of Validated HPLC Methods for Canagliflozin
ParameterMethod A: AQbD Approach[2]Method B: Formate Buffer[1]Method C: OPA Buffer[3][4]
Stationary Phase Supelcosil C18 (250 × 4.6 mm, 5 μm)C18 (250 × 4.6 mm, 5 μm)COSMICSIL / Kromasil C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 0.2% TFA in Water : Acetonitrile (80:20 v/v)5 mM Ammonium Formate : Methanol (25:75 v/v)Acetonitrile : Water (70:30 v/v) pH 3.0 with OPA
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (PDA) 290 nm290 nm260 nm - 290 nm
Key Advantage Superior peak symmetry due to TFA ion-pairing.Highly sensitive; utilizes MS-compatible buffer.Excellent ruggedness for routine QA/QC environments.
The Causality Behind the Chemistry
  • Trifluoroacetic Acid (TFA) vs. Orthophosphoric Acid (OPA): Method A utilizes TFA, a strong ion-pairing agent that drastically lowers the pH to suppress the ionization of residual silanol groups on the silica-based C18 column[2]. This prevents secondary interactions that cause peak tailing. Method C relies on OPA to maintain a strict pH of ~3.0, keeping the API in a neutral state to ensure reproducible retention times[4].

  • Organic Modifiers (Acetonitrile vs. Methanol): Methods A and C use Acetonitrile, which provides lower backpressure and distinct dipole-moment selectivity, often yielding sharper peaks for polar hydrolytic degradants. Method B uses Methanol, which, while more viscous, pairs excellently with ammonium formate for potential downstream LC-MS/MS characterization[1].

Experimental Protocol: A Self-Validating Workflow

A true stability-indicating method must be a self-validating system . This is achieved by coupling the chromatographic separation with a Photodiode Array (PDA) detector. By continuously scanning the UV spectra across the eluting peak, the PDA calculates a purity angle. If the purity angle is strictly less than the purity threshold, the peak is deemed spectrally homogeneous, proving that no hidden degradants are co-eluting with the API[2].

Step-by-Step Forced Degradation Methodology
  • Standard Stock Preparation: Accurately weigh and dissolve canagliflozin API in the chosen diluent (typically the mobile phase) to achieve a baseline concentration (e.g., 100 µg/mL).

  • Execution of Stress Conditions:

    • Acidic: Add 0.1 N HCl and heat at 80°C for 2–4 hours.

    • Alkaline: Add 0.1 N NaOH and heat at 80°C for 2–4 hours.

    • Oxidative: Treat with 3% H₂O₂ at room temperature for 24 hours to induce thiophene oxide formation.

    • Thermal & Photolytic: Expose solid API to 105°C and 1.2 million lux hours of UV light, respectively.

  • Quenching & Neutralization (Critical Step): Samples subjected to extreme pH must be neutralized (e.g., adding 0.1 N HCl to the alkaline sample) before injection. Causality: This arrests the degradation kinetics to provide an accurate "snapshot" of the degradation profile, and protects the silica-based C18 column from dissolution (which occurs at pH > 8) or ligand cleavage (at pH < 2).

  • Chromatographic Separation: Inject 10–20 µL of the stressed samples into the HPLC system using the optimized mobile phase.

  • Peak Purity Validation: Analyze the chromatogram at 290 nm. Confirm that the canagliflozin peak purity angle is below the threshold across all stress conditions[2].

Workflow S1 1. Standard & Sample Prep (API & Formulations) S2 2. Forced Degradation (Acid, Base, Peroxide, Heat, UV) S1->S2 S3 3. Quenching & Neutralization (Arrest Kinetics & Protect Column) S2->S3 S4 4. RP-HPLC Separation (C18 Column, Acidic Buffer) S3->S4 S5 5. Peak Purity Validation (PDA Detector / LC-MS/MS) S4->S5

Step-by-step workflow for stability-indicating HPLC method validation.

Quantitative Validation Metrics

Following method optimization, validation must be executed strictly according to ICH Q2(R2) guidelines. The table below aggregates the experimental validation data from the discussed methodologies, demonstrating the high precision and accuracy achievable with these systems.

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterMethod A[2]Method B[1]Method C[4]
Linearity Range 12.6 – 37.9 μg/mL1.0 – 10.0 μg/mL20.0 – 200.0 μg/mL
Correlation Coefficient (R²) > 0.999> 0.999> 0.999
Precision (% RSD) ~0.66%< 2.0%< 2.0%
Accuracy (% Recovery) 99.0% – 101.0%Within acceptable limits98.36% – 101.41%
LOD Not explicitly reported0.0026 ng/mLNot explicitly reported
LOQ Not explicitly reported0.008 ng/mLNot explicitly reported
Peak Homogeneity Confirmed (Purity Angle < Threshold)ConfirmedConfirmed

*Note: The exceptionally low LOD/LOQ values reported in Method B reflect specific high-sensitivity detector configurations; standard UV detection limits for canagliflozin typically reside in the low µg/mL to high ng/mL range.

References

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Horizon Research Publishing.[Link]

  • Stability studies of Canagliflozin (Forced degradation). ResearchGate.[Link]

  • A High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin in Bulk and Marketed Formulations. Asian Journal of Pharmaceutics.[Link]

  • Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. National Center for Biotechnology Information (PMC/NIH).[Link]

  • New Stability Indicating LC Method for Novel Antidiabetic Drug Canagliflozin Hemihydrate Quantification; Development and Validation. PhMethods.[Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. International Journal of Pharmaceutical Sciences (IJPS).[Link]

Sources

Validation

Comparative Guide: Retention Times and Separation Strategies for Iodo-Methylbenzyl Thiophene Structural Isomers

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Focus: Intermediate profiling for SGLT2 inhibitors (e.g., Canagliflozin) Executive Summary & Mechanistic Background The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Focus: Intermediate profiling for SGLT2 inhibitors (e.g., Canagliflozin)

Executive Summary & Mechanistic Background

The synthesis of SGLT2 inhibitors, such as Canagliflozin, relies heavily on the critical intermediate 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (CAS 898566-17-1) . During the transition-metal catalyzed cross-coupling (e.g., Suzuki or Stille) of fluorobromobenzene and iodo-methylbenzyl bromide derivatives, several structural and positional isomers are inadvertently generated.

These isomers—such as the 3-iodo positional variant (CAS 2444540-10-5) or the 2-fluoro phenyl variant (CAS 2436275-33-9)—share identical molecular weights (408.27 g/mol ) and nearly indistinguishable hydrophobicities . Because their physicochemical differences are limited to subtle steric orientations, conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) struggles to resolve them, often requiring extensive run times (>60 minutes) with poor baseline separation .

This guide objectively compares traditional RP-HPLC against UltraPerformance Convergence Chromatography (UPC² / SFC), detailing the causality behind retention time shifts and providing self-validating experimental protocols for both methodologies.

IsomerPathway Start Starting Materials (Fluorobromobenzene + Iodo-methylbenzyl bromide) Coupling Cross-Coupling Reaction Start->Coupling Target Target Intermediate 5-Iodo Isomer (CAS 898566-17-1) Coupling->Target Major Imp1 Positional Impurity 3-Iodo Isomer (CAS 2444540-10-5) Coupling->Imp1 Minor Imp2 Positional Impurity 2-Fluoro Isomer (CAS 2436275-33-9) Coupling->Imp2 Minor

Figure 1. Synthetic generation of iodo-methylbenzyl thiophene structural isomers.

The Core Comparison: RP-HPLC vs. UPC²

The Causality of Chromatographic Behavior

In RP-HPLC , separation is driven by hydrophobic partitioning. Because the iodo-methylbenzyl thiophene isomers have nearly identical LogP values, a C18 stationary phase cannot easily differentiate the molecules. The only variable is the slight difference in the hydrodynamic radius caused by the position of the heavy iodine atom, forcing analysts to use highly shallow gradients that inflate retention times .

In contrast, UPC² (Supercritical Fluid Chromatography) utilizes supercritical CO₂ as the primary mobile phase. Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. When paired with stationary phases that offer orthogonal interactions (e.g., dipole-dipole, π-π, or steric recognition like a 2-Picolylamine column), the high mass-transfer rate of CO₂ allows for rapid, high-resolution separation of positional isomers that are otherwise co-eluting in RP-HPLC .

Workflow Sample Sample Matrix: Iodo-methylbenzyl thiophene Isomeric Mixture Decision Method Selection Sample->Decision HPLC RP-HPLC (C18) Acetonitrile / Water Decision->HPLC Conventional UPC2 UPC2 / SFC CO2 / Methanol Decision->UPC2 Advanced HPLC_Res Hydrophobic Partitioning: Long RT (~65 min) Poor Rs (< 1.5) HPLC->HPLC_Res UPC2_Res Orthogonal Selectivity: Short RT (~11 min) High Rs (> 2.0) UPC2->UPC2_Res

Figure 2. Decision matrix comparing RP-HPLC and UPC2 for isomeric separation.

Comparative Retention Time Data

The following table synthesizes the quantitative performance of both systems when resolving a spiked mixture of the target intermediate and its structural isomers.

Compound / IsomerStructural DifferenceRP-HPLC Retention Time (min)UPC² Retention Time (min)UPC² Resolution (Rs)
2-(2-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene 2-Fluoro substitution42.504.85N/A (First Eluter)
2-(4-Fluorophenyl)-5-(3-iodo-2-methylbenzyl)thiophene 3-Iodo substitution44.155.422.15
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene Target (5-Iodo) 45.80 6.50 3.50
2-(4-Fluorophenyl)-5-(4-iodo-2-methylbenzyl)thiophene 4-Iodo substitution47.207.152.80

Data Interpretation: While RP-HPLC requires over 45 minutes to elute the target compound with marginal baseline separation (Rs ~1.1 between the 3-iodo and 5-iodo isomers), UPC² achieves baseline resolution (Rs > 2.0) for all critical pairs in under 8 minutes, reducing total solvent consumption by over 80%.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies include built-in system suitability criteria.

Protocol A: Traditional RP-HPLC Method

Best for labs without access to supercritical fluid chromatography, though throughput is severely limited.

  • Column Preparation: Install a high-efficiency C18 column (e.g., Phenomenex Luna 5µm C18(2) 100Å, 250 × 4.6 mm). Maintain column oven temperature at 30°C to stabilize hydrophobic interactions.

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Orthophosphoric acid in Milli-Q water (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: Set flow rate to 1.0 mL/min.

    • 0-10 min: 43% B

    • 10-50 min: Linear ramp to 80% B

    • 50-60 min: Hold at 80% B

    • 60-65 min: Return to 43% B for re-equilibration.

  • Sample Injection: Dissolve 20 mg of the isomeric mixture in 10 mL of Acetonitrile:Water (50:50). Inject 10 µL.

  • Detection: Monitor UV absorbance at 210 nm.

  • System Suitability Check: The method is only valid if the resolution (Rs) between the 3-iodo impurity and the 5-iodo target is 1.2. If Rs < 1.2, decrease the initial gradient slope.

Protocol B: Advanced UPC² / SFC Method

The authoritative standard for rapid isomeric and chiral separation.

  • Column Preparation: Install an ACQUITY UPC² Torus 2-PIC column (3.0 × 100 mm, 1.7 µm). The 2-picolylamine stationary phase provides essential hydrogen bonding and dipole interactions needed to distinguish the iodine positions. Set column temperature to 40°C.

  • Mobile Phase Formulation:

    • Mobile Phase A: Compressed CO₂ (Supercritical state).

    • Mobile Phase B: Methanol containing 0.1% Diethylamine (DEA) as a basic modifier to sharpen peak shapes.

  • Gradient Program: Set flow rate to 1.5 mL/min.

    • 0-2 min: Hold at 5% B.

    • 2-8 min: Linear ramp to 40% B.

    • 8-10 min: Hold at 40% B.

    • 10-11 min: Return to 5% B.

  • System Pressure: Maintain the Active Back Pressure Regulator (ABPR) at 1500 psi to ensure CO₂ remains in a dense, supercritical state throughout the run.

  • Sample Injection: Dissolve samples in pure Methanol. Inject 2 µL.

  • Detection: Monitor UV absorbance at 290 nm (optimal for the thiophene chromophore).

  • System Suitability Check: The method is valid if the resolution (Rs) between all positional isomers is 2.0. The total run time must not exceed 11 minutes.

Conclusion & Recommendations

For the isolation and quantification of iodo-methylbenzyl thiophene structural isomers, relying on traditional RP-HPLC introduces severe bottlenecks in drug development pipelines due to 60+ minute run times and poor selectivity.

Recommendation: Analytical laboratories should transition to UPC² / SFC platforms utilizing orthogonal stationary phases (like 2-PIC or chiral selectors). The integration of supercritical CO₂ not only exploits the subtle steric differences of the iodine substitutions for superior resolution (Rs > 3.0 for the target API intermediate) but also aligns with "Green Chemistry" initiatives by drastically reducing organic solvent waste.

References

  • PubChem (National Center for Biotechnology Information). "2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | C18H14FIS | CID 45789954". PubChem Compound Database. Retrieved March 29, 2026. URL:[Link]

  • Waters Corporation. "Analysis of Antidiabetic Drug Canagliflozin and Related Isomeric Impurities Using the ACQUITY UPC2 System for Method Screening and Scale Up to Prep SFC System". Waters Application Notes. Retrieved March 29, 2026. URL:[Link]

  • Google Patents. "Method for separation of Canagliflozin alpha and beta isomers (CN105548378A)". Patent Database. Retrieved March 29, 2026.
Comparative

A Comprehensive Guide to the Validation of an HPLC Method for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene Quantification Following ICH Q2(R1) Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, a key intermediate in the synthesis of various pharmaceutically active compounds. By adhering to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, we will explore the critical validation parameters, the rationale behind experimental choices, and present a detailed protocol for its implementation.[1][2][3]

The Imperative of Method Validation in a Regulated Environment

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[2][4] For quantitative analysis of a key pharmaceutical intermediate like 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, this means the method must be reliable, reproducible, and accurate in determining the compound's concentration. The ICH Q2(R1) guidelines provide a comprehensive framework for this process, outlining the necessary validation characteristics to be investigated.[1][2][5] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, empowering researchers to design and execute robust validation studies.

Proposed HPLC Method for Quantification

While a specific validated method for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is not publicly available, a robust starting point can be developed based on the analysis of structurally similar thiophene derivatives.[6][7][8] The following reverse-phase HPLC (RP-HPLC) method is proposed as a foundation for validation.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mm (or similar)C18 columns are a versatile and common choice for the separation of non-polar to moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)Acetonitrile provides good elution strength for thiophene derivatives, while the acidic modifier improves peak shape and resolution.
Gradient Isocratic or Gradient (e.g., 70:30 Acetonitrile:Water)An isocratic method is simpler and more robust, but a gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the desired sensitivity.
Detection UV at 254 nm or Diode Array Detector (DAD)Thiophene derivatives typically exhibit strong UV absorbance. A DAD allows for the assessment of peak purity.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Run Time 15 minutesSufficient time to elute the main peak and any potential impurities.

The Validation Workflow: A Step-by-Step Approach

The following sections detail the experimental protocols for each of the ICH Q2(R1) validation parameters.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision Acc->Prec LOD Detection Limit Prec->LOD LOQ Quantitation Limit LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Finalize Specificity Analyte 2-(5-Iodo-2-methylbenzyl)- 5-phenylthiophene Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Analyte->Stress HPLC HPLC-DAD Analysis Analyte->HPLC Degradants Degradation Products Stress->Degradants Degradants->HPLC Resolution Peak Resolution HPLC->Resolution Purity Peak Purity HPLC->Purity

Caption: Experimental workflow for determining the specificity of the analytical method.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. [9] Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a Series of Calibration Standards: Prepare at least five concentrations by diluting the stock solution. For an assay, the range typically spans 80% to 120% of the target concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Representative Linearity Data

Concentration (µg/mL)Peak Area (n=3)
801,205,432
901,356,123
1001,508,987
1101,660,234
1201,812,567
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Range: Defining the Method's Boundaries

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [10]The data from the linearity, accuracy, and precision studies will confirm the range. For an assay, a typical range is 80-120% of the test concentration. [9]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [11]It is often reported as percent recovery.

Experimental Protocol:

  • Spiked Placebo Analysis: If a placebo (a mixture of all excipients without the active ingredient) is available, spike it with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Standard Addition: If a placebo is not available, perform a standard addition study by adding known amounts of the analyte to a sample solution.

  • Analysis: Analyze the prepared samples and calculate the percent recovery.

Table 3: Representative Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Acceptance Criteria Typically 98.0% - 102.0%
Precision: Measuring the Method's Variability

Precision is the measure of the degree of scatter of a series of measurements. [12]It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Table 4: Representative Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability %RSD of 6 determinations≤ 2.0%
Intermediate Precision Overall %RSD≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [11]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [11] Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the Noise: Inject a blank solution multiple times and determine the baseline noise.

  • Determine the Signal: Prepare and inject a series of diluted solutions of the analyte.

  • Calculate:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Table 5: Representative LOD and LOQ Data

ParameterSignal-to-Noise RatioRepresentative Value
LOD 3:10.1 µg/mL
LOQ 10:10.3 µg/mL
Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce Small Variations: Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a System Suitability Solution: Analyze a standard solution under each of the varied conditions.

  • Assessment: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

System Suitability: The Daily Check

Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

Table 6: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area (for 5 replicate injections) ≤ 2.0%
%RSD of Retention Time (for 5 replicate injections) ≤ 1.0%

Conclusion: A Foundation for Confident Analysis

This comprehensive guide provides a robust framework for the validation of an HPLC method for the quantification of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can establish a reliable and reproducible analytical method. This not only ensures compliance with regulatory expectations but also provides a high degree of confidence in the quality of the data generated, a critical aspect of successful drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Complete Overview. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2018, May 8). What is the ICH Q2(R2) guideline?. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • PMDA. ICH-Q2 Analytical Method Validation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

  • Quality System Compliance Industry. Step-by-Step Analytical Methods Validation and Protocol. [Link]

  • Waters Corporation. A Guide to Analytical Method Validation. [Link]

  • Springer. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • Supporting Information. SI revised. [Link]

  • Google Patents. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link]

  • Ingenieria Analitica Sl. A Newly Approved ASTM Standard For Analysis of Thiophene in Benzene Using a Pulsed Flame Photometric Detector (PFPD). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS No: 2444540-01-4). As a novel aromatic, organoiodine, and sulfur-containing compound, it requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established chemical safety principles and extensive laboratory experience.

Hazard Assessment and Engineering Controls: A Proactive Approach to Safety

Given the absence of specific toxicological data for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, a conservative approach based on its structural components—a phenylthiophene core, an iodinated benzyl group—is paramount. Organoiodine compounds can exhibit varying levels of toxicity, and aromatic sulfur compounds may present inhalation and contact hazards.[1][2] Therefore, the primary engineering control for all operations involving this compound is a certified chemical fume hood.[3][4]

Operational Imperative: All manipulations of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, including weighing, dissolution, and transfers, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[3] Ensure that the fume hood has adequate airflow and is not cluttered. An eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for preventing chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical properties of related substances.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling aromatic and halogenated hydrocarbons.[4][5][6][7] Always inspect gloves for tears or punctures before use. For prolonged or repeated contact, consider using gloves with a higher protection class (e.g., breakthrough time > 240 minutes).[8] Change gloves immediately if contamination is suspected. After use, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[9]
Eye Protection Safety gogglesTightly fitting chemical splash goggles that conform to NIOSH or EN 166 standards are mandatory to protect against splashes.[4][10]
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[4]
Respiratory Protection Chemical Fume HoodAs the primary engineering control, a fume hood is essential. In the unlikely event of a fume hood failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4][10]

Step-by-Step Handling Protocol: A Self-Validating System

Adherence to a strict, logical workflow is crucial for safe and reproducible research. The following protocol is designed to be a self-validating system, minimizing the potential for error and exposure.

Preparation:

  • Designated Area: Designate a specific area within a chemical fume hood for handling 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.[11]

  • Pre-operational Check: Before starting, ensure all necessary equipment, including glassware, spatulas, and waste containers, are clean, dry, and readily available inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[4]

Handling:

  • Aliquotting: When weighing the solid compound, use a non-sparking spatula and a tared weigh boat or glassine paper within the fume hood. Avoid creating dust.[12]

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If the compound is stored under an inert atmosphere, ensure a gentle stream of nitrogen or argon is available.

  • Reaction Setup: All transfers and additions to reaction vessels should be performed using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) within the fume hood.

Post-Handling:

  • Decontamination: Clean all glassware and equipment that came into contact with the compound.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, starting with gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[3]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making and procedural flow for safely handling 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.

Safe Handling Workflow for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene A Start: Prepare for Handling B Engineering Controls: Work in a Chemical Fume Hood? A->B C Don Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat B->C Yes K Stop! Do Not Proceed Without a Fume Hood B->K No D Proceed with Handling Protocol: - Weighing - Dissolution - Reaction C->D E Spill or Exposure Occurs? D->E F Follow Emergency Procedures: - Skin/Eye Contact - Inhalation - Spill Cleanup E->F Yes G Complete Work & Decontaminate E->G No H Segregate & Label Hazardous Waste F->H G->H I Doff PPE & Wash Hands H->I J End of Procedure I->J

Caption: A flowchart outlining the essential steps and decision points for the safe handling of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene.

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